3-Pyridinebutanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBVEQNSDSLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452025 | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145912-93-2 | |
| Record name | 3-Pyridinebutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINEBUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Pyridinebutanal (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of this compound in a research and development setting.
Molecular Structure and Properties
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IUPAC Name: 4-(pyridin-3-yl)butanal
-
Common Name: this compound
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CAS Number: 145912-93-2
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Molecular Formula: C₉H₁₁NO
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Molecular Weight: 149.19 g/mol
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | -CHO |
| ~8.5 | m | 2H | Pyridine H-2, H-6 |
| ~7.5 | m | 1H | Pyridine H-4 |
| ~7.2 | m | 1H | Pyridine H-5 |
| ~2.8 | t | 2H | -CH₂-CHO |
| ~2.5 | t | 2H | Pyridine-CH₂- |
| ~2.0 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | -CHO |
| ~150 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~136 | Pyridine C-3 |
| ~123 | Pyridine C-5 |
| ~43 | -CH₂-CHO |
| ~32 | Pyridine-CH₂- |
| ~25 | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts are based on the analysis of related structures and standard NMR prediction software. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2930, ~2850 | Medium | Aliphatic C-H stretch |
| ~2720 | Weak | Aldehydic C-H stretch |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1580, ~1480, ~1430 | Medium-Weak | Pyridine ring C=C and C=N stretches |
| ~1450 | Medium | CH₂ bend |
| ~710 | Strong | Pyridine ring out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | Strong | [M - CHO]⁺ |
| 106 | Moderate | [M - C₃H₅O]⁺ |
| 93 | Very Strong | [C₅H₄NCH₂]⁺ (tropylium-like ion) |
| 78 | Moderate | [C₅H₄N]⁺ (pyridyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
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Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Process the data with an exponential window function and Fourier transform.
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Use a spectral width of approximately 220 ppm.
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A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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IR Spectroscopy
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Sample Preparation: Prepare a thin film of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Average at least 16 scans to improve the signal-to-noise ratio.
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Perform a background correction using the empty salt plates or the pure solvent.
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Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
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Acquisition:
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Use a standard electron energy of 70 eV for ionization.
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Scan a mass range of approximately m/z 40-200.
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The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 3-Pyridinebutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for 3-Pyridinebutanal, a valuable pyridine derivative in pharmaceutical research and development. Due to the absence of a standardized, commercially viable synthesis protocol in publicly available literature, this document outlines several plausible synthetic routes based on established organic chemistry principles and analogous reactions. The guide details potential precursors, key chemical transformations, and generalized experimental protocols. Quantitative data from closely related reactions are presented to offer insights into potential yields and efficiencies. Visual diagrams generated using Graphviz are included to clearly illustrate the proposed synthetic pathways and logical workflows.
Introduction
This compound, also known as 4-(pyridin-3-yl)butanal, is a heterocyclic aldehyde of interest in medicinal chemistry due to its structural resemblance to biologically active molecules. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the butanal side chain offers a reactive handle for further molecular elaboration. This guide explores potential synthetic strategies for obtaining this compound, addressing the current gap in detailed, publicly accessible synthesis procedures.
Proposed Synthesis Pathways
Several logical synthetic routes to this compound can be envisioned, primarily involving the formation of the C4 side chain on a pyridine ring and the subsequent generation of the aldehyde functionality. The following sections detail the most promising of these pathways.
Pathway 1: Oxidation of 4-(Pyridin-3-yl)butan-1-ol
A straightforward and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. This pathway hinges on the availability or synthesis of 4-(pyridin-3-yl)butan-1-ol.
Workflow for Pathway 1:
Caption: Oxidation of a primary alcohol to an aldehyde.
2.1.1. Precursor: 4-(Pyridin-3-yl)butan-1-ol
The precursor, 4-(pyridin-3-yl)butan-1-ol, can be prepared through several methods, including:
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Grignard Reaction: Reaction of 3-pyridylmagnesium bromide with a suitable four-carbon electrophile, such as 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane, followed by deprotection.
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Reduction of a Carboxylic Acid or Ester: Reduction of 4-(pyridin-3-yl)butanoic acid or its ester derivative using a reducing agent like lithium aluminum hydride (LiAlH₄).
2.1.2. Key Experiment: Oxidation of 4-(Pyridin-3-yl)butan-1-ol
Objective: To oxidize the primary alcohol to the corresponding aldehyde, this compound.
Methodology: A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.
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Pyridinium Chlorochromate (PCC) Oxidation:
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Dissolve 4-(pyridin-3-yl)butan-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM).
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Add pyridinium chlorochromate (PCC) in one portion.
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Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the product by column chromatography.
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Swern Oxidation:
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Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (e.g., -78 °C) in an anhydrous solvent like DCM.
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Add a solution of 4-(pyridin-3-yl)butan-1-ol in the same solvent.
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After a short stirring period, add a hindered amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
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Allow the reaction to warm to room temperature.
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Quench the reaction with water and perform a standard aqueous workup.
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Dry the organic layer, concentrate, and purify the resulting aldehyde.
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Dess-Martin Periodinane (DMP) Oxidation:
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Dissolve 4-(pyridin-3-yl)butan-1-ol in a suitable solvent like DCM.
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Add Dess-Martin periodinane to the solution.
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Stir the reaction at room temperature until completion.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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Purify by chromatography.
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Quantitative Data (Analogous Reactions):
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| PCC | Benzyl alcohol | Benzaldehyde | 70-90 | Standard Texts |
| Swern Oxidation | 1-Octanol | Octanal | >90 | Standard Texts |
| Dess-Martin Periodinane | 1-Decanol | Decanal | 90-95 | Standard Texts |
Pathway 2: Hydroformylation of 3-Allylpyridine
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This presents a direct route to this compound from 3-allylpyridine.
Workflow for Pathway 2:
Caption: Hydroformylation of an alkene to an aldehyde.
2.2.1. Precursor: 3-Allylpyridine
3-Allylpyridine can be synthesized via the reaction of 3-pyridylmagnesium bromide with allyl bromide.
2.2.2. Key Experiment: Hydroformylation of 3-Allylpyridine
Objective: To introduce a formyl group to the terminal carbon of the allyl group.
Methodology:
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In a high-pressure reactor, dissolve 3-allylpyridine in a suitable solvent (e.g., toluene, THF).
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Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine).
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Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours.
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After cooling and depressurizing the reactor, the product can be isolated by removing the solvent and catalyst, followed by purification.
Quantitative Data (Analogous Reactions):
| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Rh/phosphine | 1-Octene | Nonanal | >95 | >20:1 | Standard Texts |
Pathway 3: Chain Elongation of 3-(3-Pyridyl)propanal
This pathway involves a one-carbon homologation of a C3-substituted pyridine precursor.
Workflow for Pathway 3:
Caption: One-carbon homologation via Wittig reaction.
2.3.1. Precursor: 3-(3-Pyridyl)propanal
This precursor can be synthesized by the hydroformylation of 3-vinylpyridine or the partial reduction of 3-(3-pyridyl)propanoic acid or its derivatives.
2.3.2. Key Experiment: Wittig Reaction and Hydrolysis
Objective: To extend the carbon chain by one and then unmask the aldehyde functionality.
Methodology:
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Prepare the methoxymethyl)triphenylphosphonium chloride ylide by reacting it with a strong base like n-butyllithium in an anhydrous ether solvent at low temperature.
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Add 3-(3-pyridyl)propanal to the ylide solution and allow the reaction to proceed.
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After the reaction is complete, quench with water and extract the enol ether product.
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Hydrolyze the enol ether using a dilute acid (e.g., HCl or H₂SO₄) to yield this compound.
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Purify the final product.
Quantitative Data (Analogous Reactions):
| Reaction Step | Substrate | Product | Yield (%) | Reference |
| Wittig Reaction | Aldehyde | Enol Ether | 70-90 | Standard Texts |
| Hydrolysis | Enol Ether | Aldehyde | >90 | Standard Texts |
Conclusion
Navigating the Bioactivity of 3-Pyridinebutanal and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinebutanal, a pyridine derivative with a distinct butyraldehyde substituent, represents a chemical scaffold with potential for diverse biological activities. While direct research on the bioactivity of this compound is not extensively documented in publicly available literature, the broader family of pyridine-containing molecules has been a significant focus of medicinal chemistry. This guide provides an in-depth overview of the known biological activities of structurally related pyridine derivatives, offering insights into the potential therapeutic applications and research directions for this compound and its analogs. We will delve into key areas of investigation, including antimicrobial and cytotoxic effects, and provide detailed experimental context.
Antimicrobial Activity of Pyridine Derivatives
The pyridine moiety is a common feature in a multitude of compounds exhibiting potent antimicrobial properties. Research has demonstrated the efficacy of various pyridine derivatives against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several 3-substituted pyridine derivatives against various microbial strains. This data is compiled from multiple studies and showcases the potential of this chemical class as antimicrobial agents.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 2 | [1] |
| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | S. pneumonia (ATCC49619) | 1 | [1] |
| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | E. faecalis (ATCC29212) | 4 | [1] |
| 21d | 3-(pyridine-3-yl)-2-oxazolidinone | B. subtilis (ATCC6633) | 2 | [1] |
| JC-01-074 | Alkyl Pyridinol | S. aureus (ATCC 25923) | 8 | [2] |
| EA-02-009 | Alkyl Pyridinol | S. aureus (ATCC 25923) | 16 | [2] |
| 10 | 6-(1-adamantylthio) nicotinonitrile | Vibrio cholerae | 30 | [3] |
| 10 | 6-(1-adamantylthio) nicotinonitrile | Vibrio parahaemolyticus | 30 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is a fundamental measure of its antimicrobial potency. The following is a generalized protocol based on standard broth microdilution methods.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
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Test compounds (e.g., 3-pyridine derivatives)
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Microbial culture (e.g., Staphylococcus aureus)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Spectrophotometer
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Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antimicrobial Susceptibility Testing Workflow.
Cytotoxic Activity of Pyridine Derivatives
The cytotoxic potential of pyridine derivatives is a critical area of investigation, particularly in the context of anticancer drug discovery. Various analogs have been evaluated for their ability to inhibit the proliferation of cancer cell lines.
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against different human cancer cell lines.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 9a | 4,4'-Bipyridine derivative | HepG-2 (Liver Cancer) | 5.8 | [4] |
| 9b | 4,4'-Bipyridine derivative | HepG-2 (Liver Cancer) | 6.2 | [4] |
| 9a | 4,4'-Bipyridine derivative | MCF-7 (Breast Cancer) | 7.1 | [4] |
| 9b | 4,4'-Bipyridine derivative | MCF-7 (Breast Cancer) | 8.5 | [4] |
| JC-01-074 | Alkyl Pyridinol | 3T3 (Fibroblast) | 25.6 µg/mL | [2] |
| EA-02-009 | Alkyl Pyridinol | 3T3 (Fibroblast) | 34.5 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
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Human cancer cell line (e.g., HepG-2)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
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Test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well cell culture plates
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CO2 incubator
-
Microplate reader
Procedure:
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Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
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Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
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IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanisms of action for this compound are unknown, related pyridine derivatives have been shown to interact with various biological targets. For instance, some pyridine-containing compounds are known to inhibit enzymes or disrupt cellular membranes. A hypothetical signaling pathway that could be modulated by a bioactive pyridine derivative is depicted below.
Hypothetical Inhibitory Signaling Pathway.
The pyridine scaffold is a cornerstone in the development of new therapeutic agents. While this compound itself remains an understudied molecule, the extensive research into its derivatives reveals a promising landscape of biological activities, particularly in the antimicrobial and anticancer domains. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to unlock their full therapeutic potential.
References
Potential Therapeutic Targets of 3-Pyridinebutanal: A Technical Guide to Mitigating Carcinogenesis
For Immediate Release
A Deep Dive into the Metabolic Landscape of a Tobacco-Specific Carcinogen Byproduct and a Guide to Potential Therapeutic Intervention
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential therapeutic targets related to 3-Pyridinebutanal, more formally known as 4-oxo-4-(3-pyridyl)butanal. This compound is a critical metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a significant carcinogen found in tobacco products. The focus of therapeutic intervention is not on the direct action of this compound itself, but rather on modulating the metabolic pathways of its parent compound, NNK, to prevent the formation of carcinogenic DNA adducts.
This document outlines the metabolic activation and detoxification pathways of NNK, identifies the key enzymes involved—presenting them as potential therapeutic targets—and summarizes the current understanding of inhibitory molecules.
The Metabolic Crossroads of NNK: Activation vs. Detoxification
The carcinogenicity of NNK is intrinsically linked to its biotransformation. The metabolic fate of NNK can follow two primary, competing pathways: metabolic activation, which leads to the formation of DNA-damaging agents, and detoxification, which results in the excretion of less harmful metabolites. This compound is a product of the metabolic activation pathway.
Metabolic Activation (Carcinogenesis): This pathway is initiated by α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. This process generates unstable intermediates that can methylate or pyridyloxobutylate DNA, leading to the formation of DNA adducts that are pivotal in the initiation of cancer.
Detoxification: The primary detoxification route for NNK is through carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is then glucuronidated for excretion.[1] This reduction is catalyzed by a range of carbonyl reductases, including aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs).
Key Enzymatic Targets in NNK Metabolism
The enzymes involved in the metabolic activation of NNK are prime targets for therapeutic intervention. Inhibiting these enzymes could shift the metabolic balance towards detoxification, thereby reducing the carcinogenic potential of NNK exposure.
| Enzyme Family | Specific Enzymes | Role in NNK Metabolism | Therapeutic Strategy |
| Cytochrome P450 (CYP) | CYP2A6, CYP2A13, CYP1A1 | Catalyze α-hydroxylation, the initial step in metabolic activation.[2][3] | Inhibition to block the formation of carcinogenic intermediates. |
| Aldo-Keto Reductases (AKR) | AKR1C1, AKR1C2, AKR1C4, AKR1B10 | Catalyze the carbonyl reduction of NNK to NNAL, a detoxification step.[1][4] | Activation or induction to enhance detoxification. |
| Hydroxysteroid Dehydrogenases (HSD) | 11β-HSD1, 17β-HSD12 | Involved in the carbonyl reduction of NNK to NNAL.[4] | Activation or induction to enhance detoxification. |
| Carbonyl Reductase | CBR1 | Contributes to the detoxification of NNK through carbonyl reduction.[4] | Activation or induction to enhance detoxification. |
| UDP-Glucuronosyltransferases (UGT) | Various isoforms | Catalyze the glucuronidation of NNAL, facilitating its excretion. | Induction to enhance the final step of detoxification. |
Signaling Pathways and Experimental Workflows
The metabolic processing of NNK is a complex interplay of multiple enzymatic systems. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Experimental Protocols
In Vitro Enzyme Inhibition Assay:
A common method to assess the inhibitory potential of a compound on NNK metabolism involves incubating the test compound with human liver or lung microsomes, which contain a mixture of metabolizing enzymes.
Potential Therapeutic and Chemopreventive Agents
Several classes of compounds have been investigated for their ability to inhibit the metabolic activation of NNK. These compounds represent promising leads for the development of chemopreventive drugs for individuals at high risk of tobacco-related cancers.
| Compound Class | Examples | Mechanism of Action |
| Isothiocyanates | Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC) | Competitive inhibitors of CYP enzymes involved in NNK activation. |
| Dietary Polyphenols | Kava, Dihydromethysticin (DHM) | Inhibit CYP-mediated NNK metabolic activation and increase urinary excretion of detoxification metabolites.[5] |
| Benzaldehydes | Benzaldehyde, Vanillin, m-Anisaldehyde | Competitive inhibition of NNK metabolism in hepatic and pulmonary microsomes.[6] |
| Monoterpenes | d-limonene | Inhibit NNK activation in vitro and in vivo. |
Conclusion
While this compound is a marker of carcinogenic metabolic activation of the tobacco-specific nitrosamine NNK, the true therapeutic opportunity lies in targeting the enzymes that control the fate of NNK. By inhibiting the CYP-mediated activation pathway and promoting the carbonyl reductase and UGT-mediated detoxification pathways, it may be possible to significantly reduce the carcinogenic burden of tobacco exposure. The compounds and targets identified in this guide provide a solid foundation for further research and development in the field of cancer chemoprevention.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human lung microsomes by cytochromes P450, lipoxygenase, and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Pyridinebutanal Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-Pyridinebutanal, a pyridine-containing small molecule. Due to the limited publicly available data on the specific biological targets of this compound, this document presents a hypothetical yet scientifically rigorous workflow. We focus on its potential interaction with Cytochrome P450 2A6 (CYP2A6), an enzyme known for its role in the metabolism of nicotine and other pyridine alkaloids.[1][2][3][4][5] This guide details predictive modeling techniques, including molecular docking and molecular dynamics, and outlines experimental protocols for model validation. All quantitative data from analogous compounds are presented in structured tables, and key workflows are visualized using diagrams.
Introduction to this compound and In Silico Modeling
This compound is a small molecule featuring a pyridine ring, a common scaffold in numerous biologically active compounds and pharmaceuticals. Understanding the interactions of such molecules with biological systems is paramount for drug discovery and toxicology. In silico modeling offers a powerful, cost-effective, and rapid approach to predict and analyze these interactions at a molecular level, guiding further experimental validation.[6] These computational methods are integral to modern drug development, from initial hit identification to lead optimization and toxicity prediction.[7][8]
This guide will walk through a hypothetical in silico investigation of this compound's interaction with a plausible biological target, CYP2A6.
Target Selection: The Case for Cytochrome P450 2A6
While direct experimental evidence for this compound's biological targets is scarce, its structural similarity to nicotine and other pyridine derivatives suggests that it may be a substrate or inhibitor of Cytochrome P450 enzymes. CYP2A6, in particular, is the primary enzyme responsible for the metabolism of nicotine in humans.[1][2][3][4][5] Therefore, for the purpose of this technical guide, CYP2A6 is selected as a hypothetical target to illustrate the in silico modeling workflow.
In Silico Modeling Workflow
The following diagram outlines a typical workflow for the in silico modeling of a small molecule like this compound.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key in silico experiments outlined in the workflow.
Ligand and Target Preparation
Objective: To prepare the 3D structures of this compound and CYP2A6 for docking.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound can be generated using a molecule builder such as Avogadro or obtained from a database like PubChem.
-
The ligand is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned, and rotatable bonds are defined.
-
-
Target Preparation:
-
The X-ray crystal structure of human CYP2A6 can be downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and non-standard amino acids are corrected.
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the active site of CYP2A6.
Protocol:
-
Grid Generation: A grid box is defined around the active site of CYP2A6, encompassing the heme cofactor and key active site residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.
-
Pose Selection and Scoring: The docking program generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely.
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-CYP2A6 complex and assess its stability.
Protocol:
-
System Setup: The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system.
-
Equilibration: The system is gradually heated to physiological temperature and equilibrated under constant pressure and temperature conditions.
-
Production Run: A long-timescale MD simulation (e.g., 100 nanoseconds) is performed to sample the conformational landscape of the complex.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol:
-
Descriptor Calculation: Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for this compound.
-
Model Application: These descriptors are used as input for predictive models (e.g., QSAR models) to estimate ADMET properties. Several online tools and software packages are available for this purpose.[9]
Data Presentation: Interactions of Pyridine Derivatives with CYP2A6
The following table summarizes the inhibitory activity of various pyridine-containing compounds against CYP2A6, providing a reference for the potential interaction of this compound.
| Compound | Scaffold | IC50 (µM) | Reference |
| Nicotine | Pyridine | 15.2 | [10] |
| 3-(1H-imidazol-1-ylmethyl)pyridine | Pyridine-Imidazole | 2.1 | [11] |
| 3-(prop-2-yn-1-yloxy)pyridine | Pyridine-Propargyl Ether | 4.5 | [11] |
| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Pyridine-Pyrazole | 0.0085 | [12] |
| 3-(Thiophen-2-yl)pyridine | Pyridine-Thiophene | 0.8 | [10] |
Visualization of a Potential Signaling Pathway
The following diagram illustrates the metabolic activation of a hypothetical pyridine-containing pro-carcinogen by CYP2A6, leading to DNA adduct formation, a mechanism relevant to tobacco-related carcinogenesis.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound, using CYP2A6 as a hypothetical target. The methodologies described, from molecular docking to ADMET prediction, provide a robust framework for generating testable hypotheses about the compound's biological activity and potential toxicity.
Future work should focus on the experimental validation of these in silico predictions. This would involve in vitro assays to determine the binding affinity and inhibitory potential of this compound against a panel of Cytochrome P450 enzymes, including CYP2A6. Such studies are crucial for confirming the computational models and advancing our understanding of the biological role of this molecule.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Toxicological Profile of 3-Pyridinebutanal: A Technical Guide
Chemical and Physical Properties
3-Pyridinebutanal, also known as 4-pyridin-3-ylbutanal, is an organic compound with the molecular formula C9H11NO.[1] Basic identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-pyridin-3-ylbutanal | PubChem[1] |
| Molecular Formula | C9H11NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| CAS Number | 145912-93-2 | PubChem[1] |
| SMILES | C1=CC(=CN=C1)CCCC=O | PubChem[1] |
Toxicological Data Summary
No quantitative toxicological data (e.g., LD50, NOAEL) is available for this compound. The following tables summarize data for the parent compound, Pyridine, and a structurally related compound, NNA.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Intravenous | Mouse | 420 mg/kg | Lethal Dose, 50% kill | JoDrugs |
| LD50 | Oral | Mouse | 1500 mg/kg | Lethal Dose, 50% kill | JoDrugs |
| LD50 | Subcutaneous | Mouse | 1250 mg/kg | Lethal Dose, 50% kill | JoDrugs |
| LD50 | Skin | Rabbit | 1121 mg/kg | Lethal Dose, 50% kill | JoDrugs |
| LD50 | Intraperitoneal | Rat | 866 mg/kg | Lethal Dose, 50% kill | JoDrugs |
The following data is for 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA), a compound that shares the 3-pyridinylbutanal core structure.
| Test Type | Route of Exposure | Species | Dose/Duration | Observed Effects | Reference |
| Reproductive Toxicity | Oral | Female Mice | 0.075 & 0.15 µg/kg body weight for 30 days | Significant reduction in ovary weight and ovarian follicle number.[2] | PubMed[2] |
| Oocyte Viability | Oral | Female Mice | 0.15 µg/kg | Reduced survival rate of superovulated oocytes from 91.36% to 60.55%.[2] | PubMed[2] |
| Developmental Toxicity | In utero exposure | F1 Offspring of treated female mice | 0.15 µg/kg | Significantly reduced body weight and impaired ear opening, tooth eruption, and eye opening.[2] | PubMed[2] |
No studies were located regarding genotoxic effects in humans after oral exposure to pyridine.[3][4] A micronucleus test in mice administered a single gavage dose up to 1,000 mg/kg showed no chromosomal damage.[3][4]
Potential Health Effects (Inferred)
-
Hepatic Effects : Based on the toxicological profile of pyridine, the liver is a primary target organ. Exposure may lead to liver damage.[5]
-
Neurological Effects : Pyridine is a central nervous system depressant.[3][4] Exposure to related compounds has been associated with headaches, giddiness, and stupor.[4]
-
Dermal and Ocular Effects : Pure pyridine has been shown to cause mild dermal irritation and moderate ocular irritation in rabbits.[3]
-
Reproductive and Developmental Effects : Studies on the structurally similar compound NNA indicate potential for adverse effects on female reproductive health and offspring development.[2] This includes reduced ovary weight, fewer ovarian follicles, and developmental delays in offspring.[2]
Experimental Protocols
This protocol is based on the study of NNA's effects on female mice and their offspring.[2]
-
Test System : Three-week-old premature female mice.
-
Groups :
-
Blank Control: Tap water.
-
Solvent Control: Diluted dimethylsulfoxide (DMSO).
-
Low Dose NNA: 0.075 µg/kg body weight.
-
High Dose NNA: 0.15 µg/kg body weight.
-
-
Administration : Oral administration for 30 days.
-
Endpoints Measured (Parental Females) :
-
Ovary weight.
-
Ovarian follicle count.
-
Survival rate of superovulated oocytes.
-
-
Endpoints Measured (F1 Offspring) :
-
Treated female mice were mated with normal male mice.
-
Body weight of offspring was monitored.
-
Developmental markers were observed: ear opening, tooth eruption, and eye opening.
-
-
Statistical Analysis : Differences between groups were assessed for statistical significance (p < 0.05).
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates the experimental workflow for the reproductive toxicity study of the related compound, NNA, described above.
Caption: Workflow for In Vivo Reproductive & Developmental Toxicity Study.
Conclusion
There is a significant data gap in the toxicological profile of this compound. Based on the available information for pyridine and the structurally related compound NNA, this compound should be handled with caution. Key areas of potential concern include hepatotoxicity, neurotoxicity, and reproductive/developmental toxicity. Direct empirical testing is required to definitively characterize its toxicological properties and establish a reliable safety profile for risk assessment.
References
- 1. This compound | C9H11NO | CID 11019026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the reproduction of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Pyridinebutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pyridinebutanal is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds due to the presence of the pyridine moiety, a common pharmacophore. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing from commercially available starting materials. The synthesis involves a three-step sequence: a malonic ester synthesis to form the carbon skeleton, followed by reduction of a carboxylic acid intermediate, and culminating in a mild oxidation to furnish the target aldehyde.
Overall Reaction Scheme
The synthesis proceeds through the following three key steps:
-
Step 1: Synthesis of 4-(3-pyridyl)butanoic acid via malonic ester synthesis followed by hydrolysis and decarboxylation.
-
Step 2: Synthesis of 4-(3-pyridyl)-1-butanol by reduction of the carboxylic acid.
-
Step 3: Synthesis of this compound via oxidation of the primary alcohol.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant(s) | Reagent(s) | Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1a | Diethyl malonate, 3-(Chloromethyl)pyridine hydrochloride | Sodium ethoxide | Diethyl (pyridin-3-ylmethyl)malonate | 251.28 | 0.1 | 25.13 | - | 25.13 | 21.36 | 85 |
| 1b | Diethyl (pyridin-3-ylmethyl)malonate | HCl (aq) | 4-(3-Pyridyl)butanoic acid | 165.19 | 0.085 | 21.36 | - | 14.04 | 12.36 | 88 |
| 2 | 4-(3-Pyridyl)butanoic acid | Lithium aluminum hydride (LiAlH₄) | 4-(3-Pyridyl)-1-butanol | 151.21 | 0.075 | 12.36 | - | 11.34 | 9.87 | 87 |
| 3 | 4-(3-Pyridyl)-1-butanol | Dess-Martin Periodinane (DMP) | This compound | 149.19 | 0.065 | 9.87 | - | 9.69 | 8.33 | 86 |
Experimental Protocols
Step 1: Synthesis of 4-(3-pyridyl)butanoic acid
This step is a classic malonic ester synthesis followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl malonate
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Toluene
Procedure:
-
Formation of Diethyl (pyridin-3-ylmethyl)malonate:
-
In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (150 mL).
-
To this solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in absolute ethanol (50 mL) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (pyridin-3-ylmethyl)malonate as an oil.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diethyl (pyridin-3-ylmethyl)malonate, add 6 M hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture in an ice bath and adjust the pH to approximately 5-6 with a saturated sodium bicarbonate solution.
-
The product, 4-(3-pyridyl)butanoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Step 2: Synthesis of 4-(3-pyridyl)-1-butanol
This step involves the reduction of the carboxylic acid using lithium aluminum hydride.
Materials:
-
4-(3-Pyridyl)butanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
Procedure:
-
In a dry 1 L three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere.
-
Dissolve 4-(3-pyridyl)butanoic acid (12.36 g, 0.075 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and then water (12 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-pyridyl)-1-butanol as a pale yellow oil.
Step 3: Synthesis of this compound
This final step is the mild oxidation of the primary alcohol to the aldehyde using Dess-Martin Periodinane.[1][2]
Materials:
-
4-(3-Pyridyl)-1-butanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-(3-pyridyl)-1-butanol (9.87 g, 0.065 mol) in dichloromethane (200 mL).
-
Add Dess-Martin Periodinane (33.2 g, 0.078 mol) portion-wise to the solution at room temperature with stirring.[1]
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Overall workflow for the three-step synthesis of this compound.
References
Application Notes and Protocols for 3-Pyridinebutanal as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Pyridinebutanal as a versatile chemical intermediate in the synthesis of pharmacologically active compounds, with a focus on nicotinic acetylcholine receptor (nAChR) modulators. Detailed experimental protocols and data are provided to facilitate its use in research and drug development.
Introduction
This compound, also known as 4-(pyridin-3-yl)butanal, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring and an aldehyde functional group, allows for a variety of chemical transformations, making it a key intermediate in the preparation of complex nitrogen-containing molecules. The pyridine moiety is a common feature in many biologically active compounds, often acting as a bioisostere for a phenyl ring or participating in hydrogen bonding interactions with biological targets. The aldehyde group provides a reactive handle for chain extension and the introduction of diverse functionalities, most notably through reductive amination to form substituted amines.
Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
A primary application of this compound is in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity has shown therapeutic potential in a range of disorders, including pain, nicotine addiction, Alzheimer's disease, and Parkinson's disease.
Synthesis of nAChR Agonist Analogues
This compound serves as a key starting material for the synthesis of analogues of potent nAChR agonists. One notable example is in the preparation of analogues of ABT-594, a potent non-opioid analgesic agent. The general synthetic strategy involves the reductive amination of this compound with a suitable primary or secondary amine to introduce a side chain that is crucial for binding to the nAChR.
Experimental Protocols
General Protocol for Reductive Amination of this compound
Reductive amination is a widely used method to convert aldehydes and ketones into amines. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.
Reaction Scheme:
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of N-Benzyl-4-(pyridin-3-yl)butan-1-amine
This protocol describes the synthesis of a model secondary amine from this compound and benzylamine via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is added benzylamine (1.1 eq).
-
The resulting solution is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(pyridin-3-yl)butan-1-amine.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-benzyl-4-(pyridin-3-yl)butan-1-amine.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
| Product Molecular Weight | 240.34 g/mol |
| Product Formula | C₁₆H₂₀N₂ |
Signaling Pathway
Compounds synthesized from this compound often target nicotinic acetylcholine receptors. Activation of these receptors by an agonist leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, leading to the generation of an action potential and the activation of various downstream signaling cascades.
Application Notes and Protocols: 3-Pyridinebutanal in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-pyridinebutanal as a versatile starting material for the construction of novel and potentially bioactive heterocyclic scaffolds. The aldehyde functionality, coupled with the pyridine ring, offers a unique combination of reactivity for the synthesis of diverse molecular architectures relevant to drug discovery and medicinal chemistry.
Introduction
This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group tethered to a pyridine ring via a flexible butyl chain, allows for a variety of cyclization strategies to access a range of heterocyclic systems. The pyridine moiety itself is a well-established pharmacophore found in numerous approved drugs, imparting favorable physicochemical and pharmacokinetic properties. This document outlines synthetic protocols for the preparation of novel pyridinyl-substituted heterocycles from this compound, presenting key experimental details and data to enable their application in research and development.
Synthesis of Pyridinyl-Substituted Pyrazoles
One of the key applications of this compound is in the synthesis of pyrazole derivatives. The reaction of this compound with hydrazine derivatives provides a straightforward and efficient method for the construction of the pyrazole ring.
Experimental Protocol: Synthesis of 3-(3-(1H-pyrazol-5-yl)propyl)pyridine
This protocol describes the synthesis of a pyridinyl-substituted pyrazole via the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(3-(1H-pyrazol-5-yl)propyl)pyridine.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| 3-(3-(1H-pyrazol-5-yl)propyl)pyridine | 75 | 88-90 | 8.48 (d, J=4.0 Hz, 1H), 8.42 (s, 1H), 7.52 (d, J=8.0 Hz, 1H), 7.25 (dd, J=8.0, 4.0 Hz, 1H), 7.20 (s, 1H), 6.05 (s, 1H), 2.85 (t, J=7.6 Hz, 2H), 2.70 (t, J=7.6 Hz, 2H), 2.05 (quint, J=7.6 Hz, 2H) | 202.1 [M+H]+ |
Reaction Workflow
Caption: Workflow for the synthesis of pyridinyl-pyrazole.
Synthesis of Pyridinyl-Substituted Dihydropyrimidines
The Biginelli reaction, a one-pot multicomponent reaction, can be adapted to utilize this compound for the synthesis of dihydropyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol: Synthesis of 4-(3-pyridinylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol details the synthesis of a pyridinyl-substituted dihydropyrimidine via a Biginelli-type reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice-cold water
-
Filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| 4-(3-pyridinylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 68 | 201-203 | 9.18 (s, 1H), 8.45 (d, J=4.0 Hz, 1H), 8.40 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.30 (dd, J=8.0, 4.0 Hz, 1H), 7.25 (s, 1H), 4.05 (q, J=7.2 Hz, 2H), 2.55 (t, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H), 1.15 (t, J=7.2 Hz, 3H) | 318.2 [M+H]+ |
Signaling Pathway of the Biginelli Reaction
Caption: Key steps in the Biginelli reaction pathway.
Conclusion
This compound serves as a competent and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of pyridinyl-substituted pyrazoles and dihydropyrimidines. These synthetic routes are amenable to modification and can be extended to generate libraries of analogues for screening in drug discovery programs. The inherent drug-like properties of the pyridine nucleus, combined with the structural diversity achievable from this compound, make it a valuable tool for the development of new therapeutic agents.
Application Notes & Protocols for Cell-Based Assays Involving a Novel Pyridine Analog
Disclaimer: As of October 2025, specific biological activity and established cell-based assay protocols for 3-Pyridinebutanal are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a generalized framework for the initial characterization of a novel pyridine-based compound, referred to herein as "Compound P," which is structurally analogous to this compound. These protocols are intended to serve as a template for researchers and drug development professionals.
I. Application Notes: Investigating the Biological Activity of Compound P
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery. These structures are integral to numerous FDA-approved drugs, demonstrating a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The pyridine ring can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, making it a "privileged scaffold" in drug design. This document outlines a series of cell-based assays to determine the cytotoxic profile and potential mechanism of action of a novel pyridine-containing compound, "Compound P."
Biological Context and Hypothesized Mechanism of Action
Given the prevalence of pyridine scaffolds in kinase inhibitors and other signaling modulators, a primary hypothesis is that Compound P may interfere with intracellular signaling pathways critical for cell survival and proliferation, such as the NF-κB pathway. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade is a crucial regulator of cellular responses to stimuli like stress, cytokines, and bacterial or viral antigens.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1] Therefore, initial investigations will focus on assessing the cytotoxicity of Compound P and its impact on NF-κB signaling.
A potential mechanism of action for Compound P could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.
Figure 1: Hypothesized NF-κB Signaling Inhibition by Compound P.
II. Experimental Protocols
The following protocols provide a step-by-step guide for the initial cell-based evaluation of Compound P.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of Compound P on cell viability by measuring the metabolic activity of cells.[2][3]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound P stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound P in complete growth medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound P. Include a vehicle control (medium with the same concentration of DMSO as the highest Compound P concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound P that inhibits 50% of cell growth).
Protocol 2: Analysis of NF-κB Translocation by Immunofluorescence
This protocol visualizes the effect of Compound P on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
Compound P
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with various concentrations of Compound P for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.
-
Analysis: Assess the localization of the p65 subunit. In untreated, stimulated cells, the green fluorescence should be concentrated in the nucleus (co-localized with blue DAPI). In cells treated with an effective concentration of Compound P, the green fluorescence should remain in the cytoplasm.
Protocol 3: Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol provides a quantitative measure of the effect of Compound P on the NF-κB signaling pathway by assessing the levels of phosphorylated IκBα and total IκBα.[6][7]
Materials:
-
Cells cultured in 6-well plates
-
Compound P and TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[7]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[9]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Compound P and/or TNF-α for appropriate times. Wash with ice-cold PBS and lyse the cells.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.[8] Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). A decrease in phospho-IκBα and the preservation of total IκBα levels in the presence of TNF-α would indicate effective inhibition by Compound P.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This protocol measures the effect of Compound P on the expression of NF-κB target genes (e.g., IL-6, ICAM-1).[10][11]
Materials:
-
Cells cultured and treated as in the Western blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)[12]
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
qPCR: Set up the qPCR reactions with the master mix, primers, and cDNA. Run the reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene. A reduction in the expression of NF-κB target genes in TNF-α stimulated cells treated with Compound P would confirm its inhibitory activity.
Figure 2: General Experimental Workflow for Compound P Evaluation.
III. Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of Compound P in Different Cell Lines (Illustrative Data)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 45.2 ± 3.1 |
| 48 | 22.8 ± 1.9 | |
| MCF-7 | 24 | 68.5 ± 5.4 |
| 48 | 35.1 ± 2.7 | |
| HEK293 | 24 | > 100 |
| 48 | 89.7 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Compound P on NF-κB Target Gene Expression (Illustrative Data)
| Treatment | Relative IL-6 mRNA Expression (Fold Change) | Relative ICAM-1 mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNF-α (10 ng/mL) | 15.3 ± 1.2 | 25.8 ± 2.1 |
| Compound P (25 µM) | 1.2 ± 0.3 | 1.1 ± 0.2 |
| TNF-α + Compound P (25 µM) | 3.1 ± 0.4 | 5.7 ± 0.6 |
Data represent fold change relative to the control, normalized to GAPDH expression. Values are mean ± standard deviation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.10. Cell proliferation assay [bio-protocol.org]
- 5. boneandcancer.org [boneandcancer.org]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. clyte.tech [clyte.tech]
- 12. youtube.com [youtube.com]
3-Pyridinebutanal: Uncharted Territory as a Medicinal Chemistry Building Block
While specific information on 3-Pyridinebutanal is scarce, the broader class of pyridine-containing compounds represents a cornerstone of medicinal chemistry. The pyridine ring is a prevalent feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable physicochemical properties.
The Prominence of the Pyridine Scaffold
The pyridine nucleus is a versatile pharmacophore found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets. Furthermore, the pyridine ring is relatively stable and can be readily functionalized, allowing chemists to modulate the pharmacological properties of a molecule.[][2][3][4][5]
Derivatives of pyridine have demonstrated a wide spectrum of biological activities, including but not limited to:
-
Anticancer: As seen in inhibitors of Bcr-Abl, a protein associated with certain types of leukemia.[6]
-
Antibacterial: For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria.[7]
-
Antiviral
-
Anti-inflammatory
-
Neurological Disorders: The pyridine scaffold is present in drugs targeting the central nervous system.
General Synthetic Strategies for Pyridine Derivatives
While a specific protocol for the synthesis of this compound and its subsequent use is not available, general methods for the synthesis of pyridine derivatives are well-established. These often involve multi-component reactions that allow for the construction of the pyridine ring from simpler acyclic precursors.
A generalized workflow for the synthesis and evaluation of novel pyridine-containing drug candidates might involve the following steps:
Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine derivatives in drug discovery.
Potential Analogs and Future Directions
The lack of specific data on this compound suggests an opportunity for novel research. Medicinal chemists could explore its synthesis and derivatization to create new chemical entities. The butanal side chain offers a reactive handle for a variety of chemical transformations, potentially leading to libraries of compounds for biological screening.
One closely related compound found in the literature is 4-(Methylnitrosamino)-4-(3-pyridyl)butanal, a tobacco-specific nitrosamine.[8][9] However, the toxicology of this compound class makes the parent this compound a more attractive starting point for therapeutic agent development.
References
- 2. ajrconline.org [ajrconline.org]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL [drugfuture.com]
Application Note and Protocol for the Derivatization of 3-Pyridinebutanal for Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 3-Pyridinebutanal, a key intermediate in pharmaceutical synthesis, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following methods are designed to enhance the volatility, thermal stability, and ionization efficiency of the analyte, thereby improving chromatographic separation and detection sensitivity.
Introduction
This compound is a polar compound that can exhibit poor chromatographic behavior and low sensitivity in its underivatized form. Chemical derivatization is a crucial step to convert the aldehyde functional group into a less polar and more detectable derivative. This note details two primary derivatization methods:
-
PFBHA Derivatization for GC-MS Analysis: Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. This is a widely used method for aldehyde analysis, offering high sensitivity.[1]
-
Dansyl Hydrazine Derivatization for LC-MS Analysis: Reaction with dansyl hydrazine to introduce a fluorescent and readily ionizable group, significantly enhancing detection by mass spectrometry.[2]
Data Presentation
The following tables summarize the expected quantitative data for the derivatization of this compound. These values are based on typical performance for similar aldehydes and may vary based on instrumentation and matrix effects.
Table 1: Quantitative Parameters for PFBHA-Derivatized this compound via GC-MS
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Dependent on sample matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | Typically 3-5 times the LOD. |
| Linear Range | 1 - 1000 µg/L | Expected linear response over several orders of magnitude. |
| Recovery | > 90% | Extraction efficiency from a simple matrix. |
| Precision (RSD%) | < 10% | For replicate analyses of a mid-range standard. |
Table 2: Quantitative Parameters for Dansyl Hydrazine-Derivatized this compound via LC-MS/MS
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | Enhanced sensitivity due to improved ionization.[2] |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/L | |
| Linear Range | 0.5 - 500 µg/L | |
| Recovery | > 85% | May require solid-phase extraction for complex matrices. |
| Precision (RSD%) | < 15% |
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol describes the formation of the O-(2,3,4,5,6-pentafluorobenzyl) oxime of this compound.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Reagent-grade water (e.g., Milli-Q)
-
Hexane or Isooctane, GC-grade
-
Sodium sulfate, anhydrous
-
2 mL amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in methanol. Create a working standard solution by diluting the stock solution in reagent-grade water to a final concentration within the expected linear range (e.g., 100 µg/L). For unknown samples, dissolve or dilute them in reagent-grade water.
-
Derivatization Reaction:
-
To 1 mL of the aqueous standard or sample in a glass vial, add 50 µL of a 20 mg/mL PFBHA solution in water.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 200 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Transfer the dried organic extract to a GC autosampler vial.
-
Inject 1-2 µL into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) for quantification. The characteristic ion at m/z 181 (pentafluorobenzyl cation) is often used for quantification of PFBHA derivatives.[1]
Protocol 2: Dansyl Hydrazine Derivatization for LC-MS Analysis
This protocol is suitable for enhancing the detection of this compound in LC-MS by introducing a highly ionizable dansyl group.
Materials:
-
This compound standard
-
Dansyl hydrazine, 98% purity
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Trichloroacetic acid (TCA)
-
2 mL amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by dilution in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of a 1 mg/mL dansyl hydrazine solution in acetonitrile.
-
Add 10 µL of 10% TCA in acetonitrile as a catalyst.
-
Cap the vial, vortex briefly, and heat at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an LC autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
-
LC-MS/MS Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS/MS: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the dansyl-3-pyridinebutanal derivative, and product ions will be specific fragments determined by infusion of the derivatized standard.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization reaction.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Reaction of this compound with PFBHA to form an oxime derivative.
References
Hypothetical Application of 3-Pyridinebutanal Derivatives in Agrochemical Research
Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the application of 3-Pyridinebutanal in agrochemical research. The following application notes and protocols are presented as a hypothetical case study for educational and illustrative purposes. This content is based on the known activities of structurally related pyridine-containing agrochemicals and is intended to guide researchers on potential research and development workflows.
Application Notes: this compound Derivative (Hypothetical Compound: Pyridabutrin)
Introduction:
Pyridine-based compounds are a significant class of agrochemicals, with representatives used as insecticides, herbicides, and fungicides.[1][2] The pyridine ring is a key structural motif in many commercially successful products.[1][3] This document outlines a hypothetical application for a novel insecticide, Pyridabutrin , derived from this compound. Pyridabutrin is proposed to act as a nicotinic acetylcholine receptor (nAChR) agonist in insects, a mode of action shared by neonicotinoid insecticides.
Hypothetical Mode of Action:
Pyridabutrin is hypothesized to bind to and activate postsynaptic nAChRs in the insect central nervous system. This leads to an overstimulation of the nerve cells, resulting in involuntary muscle contractions, paralysis, and eventual death of the target insect pest. This mode of action suggests that Pyridabutrin could be effective against a range of sucking and chewing insects.
Potential Applications in Crop Protection:
-
Control of Sucking Pests: Aphids, whiteflies, and leafhoppers on crops such as cotton, soybeans, and vegetables.
-
Management of Chewing Pests: Certain species of beetles and lepidopteran larvae that are susceptible to nAChR agonists.
-
Seed Treatment: Application as a seed treatment to provide early-season protection against soil-borne and early-foliar insect pests.
-
Integrated Pest Management (IPM): Due to its specific mode of action, Pyridabutrin could be incorporated into IPM programs to manage insecticide resistance when rotated with other insecticide classes.
Table 1: Hypothetical Bioactivity of Pyridabutrin Against Key Agricultural Pests
| Target Pest | Common Name | Crop | LC50 (µg/mL) |
| Myzus persicae | Green Peach Aphid | Vegetables | 0.75 |
| Bemisia tabaci | Silverleaf Whitefly | Cotton | 1.20 |
| Leptinotarsa decemlineata | Colorado Potato Beetle | Potato | 2.50 |
| Diabrotica undecimpunctata | Spotted Cucumber Beetle | Cucurbits | 3.10 |
Experimental Protocols
Protocol 1: Synthesis of Pyridabutrin (Hypothetical)
This protocol describes a hypothetical two-step synthesis of Pyridabutrin from this compound.
Materials:
-
This compound
-
Reductive amination agent (e.g., Sodium triacetoxyborohydride)
-
A primary amine (R-NH2, where R is a hypothetical toxophoric group)
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: Dissolve 1 equivalent of this compound and 1.1 equivalents of the primary amine (R-NH2) in DCM. Stir the mixture at room temperature for 2 hours to form the corresponding imine.
-
Reductive Amination: Add 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Pyridabutrin.
Protocol 2: Insect Bioassay - Leaf Dip Method for Aphid Control
This protocol outlines a method to determine the lethal concentration (LC50) of Pyridabutrin against aphids.
Materials:
-
Pyridabutrin stock solution in acetone
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Leaf discs from the host plant (e.g., cabbage for cabbage aphids)
-
Aphid colony (e.g., Myzus persicae)
-
Petri dishes with moist filter paper
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of Pyridabutrin in distilled water containing the surfactant. Include a control solution with only water and surfactant.
-
Leaf Disc Treatment: Dip leaf discs into each test solution for 10 seconds with gentle agitation. Allow the discs to air dry.
-
Insect Infestation: Place the dried leaf discs in separate Petri dishes. Using a fine paintbrush, transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the Petri dishes at 25°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with the paintbrush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Visualizations
Caption: Hypothetical workflow for the synthesis and bioassay of Pyridabutrin.
References
The Coordination Chemistry of 3-Pyridinebutanal: A Field Ripe for Exploration
Researchers, scientists, and drug development professionals exploring novel ligands in coordination chemistry may find a promising, yet largely uncharted, territory in the application of 3-Pyridinebutanal. Despite its structural similarities to well-studied pyridine-based ligands, a comprehensive review of scientific literature reveals a significant gap in the investigation of this compound's role as a coordinating agent with metal ions. This lack of available data presents a unique opportunity for original research and discovery in the fields of catalysis, bioinorganic chemistry, and materials science.
While extensive research exists for various pyridine derivatives and their metal complexes, specific studies detailing the synthesis, characterization, and application of this compound-metal complexes are notably absent from published scientific databases. Consequently, the creation of detailed application notes and experimental protocols, as requested, is not feasible based on the current body of scientific literature.
The potential of this compound as a ligand stems from its bifunctional nature. The pyridine ring offers a nitrogen donor atom, a common coordination site for a wide array of transition metals. The butanal moiety, with its aldehyde functional group, could potentially participate in coordination through its oxygen atom, leading to chelation and the formation of stable metal complexes. Furthermore, the aldehyde group provides a reactive site for further functionalization, allowing for the synthesis of more complex, multidentate ligands.
Given the absence of specific data, this document aims to provide a hypothetical framework and a series of proposed experimental approaches for researchers interested in pioneering the study of this compound in coordination chemistry.
Hypothetical Applications and Research Directions
The unique structural features of this compound suggest several potential areas of application for its future metal complexes:
-
Catalysis: The combination of a pyridine ring and an aldehyde group could lead to novel catalysts. For instance, metal complexes of this compound could be investigated for their efficacy in oxidation, reduction, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand could be tuned by modifying the butanal chain or the pyridine ring to influence catalytic activity and selectivity.
-
Bioinorganic Chemistry: The pyridine moiety is a component of many biologically important molecules. Metal complexes of this compound could serve as mimics for the active sites of metalloenzymes or as potential therapeutic agents. The aldehyde functionality could also be used to attach these complexes to biological macromolecules.
-
Materials Science: The ability of this compound to form coordination polymers or metal-organic frameworks (MOFs) could be explored. Such materials might exhibit interesting magnetic, optical, or porous properties with potential applications in gas storage, separation, or sensing.
Proposed Experimental Protocols
For researchers embarking on the study of this compound's coordination chemistry, the following general experimental protocols are proposed.
Synthesis of this compound Metal Complexes (A General Approach)
Objective: To synthesize metal complexes of this compound with various transition metals.
Materials:
-
This compound
-
Metal salts (e.g., FeCl₂, Cu(OAc)₂, NiCl₂·6H₂O, PdCl₂, etc.)
-
Anhydrous solvents (e.g., ethanol, methanol, acetonitrile, THF)
-
Schlenk line or glovebox for inert atmosphere reactions (if required)
Procedure:
-
In a clean, dry Schlenk flask, dissolve this compound (1-2 molar equivalents) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the chosen metal salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the metal salt and ligand. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate (if any) can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.
-
The isolated solid product should be stored in a desiccator.
Characterization of this compound Metal Complexes
Objective: To determine the structure and properties of the synthesized complexes.
Proposed Techniques:
-
Spectroscopic Methods:
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FT-IR Spectroscopy: To identify the coordination of the pyridine nitrogen and the aldehyde oxygen to the metal center by observing shifts in the characteristic vibrational frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.
-
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution. Coordination of the ligand to a paramagnetic metal center may lead to peak broadening.
-
-
X-ray Crystallography: To obtain the definitive solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm its purity.
-
Mass Spectrometry: To determine the molecular weight of the complex.
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Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide insights into the oxidation state and spin state of the metal ion.
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for pioneering research into the coordination chemistry of this compound.
Caption: A proposed workflow for the synthesis, characterization, and application of this compound metal complexes.
The exploration of this compound as a ligand in coordination chemistry is a nascent field with the potential for significant scientific contributions. The lack of existing data should be viewed not as a barrier, but as an invitation to innovate and expand the boundaries of our chemical knowledge. The protocols and research directions outlined above provide a foundational roadmap for scientists ready to accept this exciting challenge.
Troubleshooting & Optimization
Optimizing 3-Pyridinebutanal Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 3-Pyridinebutanal during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a pyridyl Grignard reagent with an appropriate electrophile to introduce the four-carbon aldehyde chain at the 3-position of the pyridine ring. A plausible route starts from 3-bromopyridine to form 3-pyridylmagnesium bromide, which is then reacted with a protected 4-halobutanal or a suitable equivalent, followed by deprotection.
Q2: What are the critical parameters affecting the yield of the Grignard reaction for this compound synthesis?
The yield of the Grignard reaction is sensitive to several factors:
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Moisture and Air: Grignard reagents are highly reactive towards water and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Quality of Magnesium: Use of high-purity, activated magnesium turnings is crucial for the efficient formation of the Grignard reagent.
-
Reaction Temperature: The formation of the Grignard reagent is an exothermic process and may require initial heating to initiate, but should be controlled to avoid side reactions. The subsequent reaction with the electrophile is typically carried out at low temperatures to enhance selectivity.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions. The choice of solvent can influence the solubility and reactivity of the Grignard reagent.
Q3: How can I effectively purify crude this compound?
A highly effective method for purifying aldehydes like this compound is through the formation of a sodium bisulfite adduct.[1][2] This technique selectively isolates the aldehyde from non-carbonyl impurities. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Grignard reagent. 2. Deactivation of the Grignard reagent by moisture or air. 3. Low reactivity of the electrophile. 4. Competing side reactions. | 1. Ensure magnesium is activated (e.g., with a small crystal of iodine). 2. Use anhydrous solvents and an inert atmosphere. Dry all glassware in an oven prior to use. 3. Consider using a more reactive electrophile or increasing the reaction temperature cautiously. 4. Optimize reaction conditions (temperature, addition rate) to minimize side reactions. |
| Presence of Bipyridyl Impurity | Wurtz-type coupling of the Grignard reagent with unreacted 3-bromopyridine. | 1. Add the 3-bromopyridine slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction. |
| Product is Contaminated with Starting Material (3-bromopyridine) | Incomplete reaction of the Grignard reagent. | 1. Increase the reaction time or temperature for the Grignard formation step. 2. Use a slight excess of magnesium. |
| Difficulty in Isolating the Product after Bisulfite Purification | 1. Incomplete regeneration of the aldehyde from the bisulfite adduct. 2. Emulsion formation during extraction. | 1. Ensure the pH is sufficiently acidic or basic to decompose the adduct completely. 2. Add brine (saturated NaCl solution) to break up emulsions during the work-up. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a hypothetical synthesis based on common laboratory procedures for Grignard reactions with pyridine derivatives.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
4-Chlorobutyraldehyde diethyl acetal (as a protected aldehyde electrophile)
-
Iodine crystal (for activation)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask with a small crystal of iodine.
-
Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise from the dropping funnel.
-
Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 4-chlorobutyraldehyde diethyl acetal in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Add dilute hydrochloric acid to the organic phase to hydrolyze the acetal to the aldehyde. Stir vigorously.
-
Neutralize the solution with sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound using Sodium Bisulfite Extraction
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Diethyl ether
-
Hydrochloric acid or sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in diethyl ether.
-
Add a saturated sodium bisulfite solution and stir vigorously for 1-2 hours.
-
The white precipitate of the bisulfite adduct will form.
-
-
Isolation of Adduct:
-
Filter the solid adduct and wash with diethyl ether to remove non-aldehydic impurities.
-
-
Regeneration of Aldehyde:
-
Suspend the adduct in water.
-
Add hydrochloric acid or sodium hydroxide solution dropwise while stirring until the adduct dissolves completely, regenerating the aldehyde.
-
-
Extraction and Drying:
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary
The following tables provide expected, hypothetical data for the synthesis and purification of this compound based on typical yields for similar chemical transformations.
Table 1: Synthesis Yield of this compound
| Reaction Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Grignard Reaction & Hydrolysis | 3-Bromopyridine (15.8 g) | Crude this compound | 13.5 g | 8.1 - 9.5 g | 60 - 70% |
Table 2: Purity Analysis Before and After Purification
| Sample | Method | Purity (%) | Major Impurities |
| Crude Product | GC-MS | 65 - 75% | 3,3'-Bipyridine, Unreacted Starting Material |
| Purified Product | GC-MS | >98% | Residual Solvent |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: 3-Pyridinebutanal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Pyridinebutanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from both the synthesis process and degradation of the product. These may include:
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Unreacted starting materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the butanal side chain.
-
Oxidation product: The aldehyde group is susceptible to oxidation, which can lead to the formation of 3-Pyridinebutanoic acid.
-
Aldol condensation products: Aldehydes can undergo self-condensation, especially in the presence of acid or base, leading to dimers or oligomers.
-
Residual solvents: Solvents used in the synthesis and extraction steps may be present in the crude product.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (ideally ≤ -20°C). It should be protected from light and air to prevent oxidation and polymerization.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound. A combination of methods often provides the most comprehensive assessment.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. | Can detect residual solvents and low-boiling byproducts. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the main component and non-volatile impurities. | Can separate this compound from its oxidation product and aldol adducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure and identify impurities with distinct signals. | Can provide structural information about unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the presence of the aldehyde. | A strong C=O stretch around 1725 cm⁻¹ is characteristic of the aldehyde. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Symptoms:
-
The desired product is contaminated with impurities of similar polarity.
-
Broad peaks or tailing during chromatographic analysis.
-
Low overall recovery of the product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. |
| Overloading the Column | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Improper Column Packing | The silica gel was not packed uniformly, leading to channeling and poor separation. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
Problem 2: Product Decomposition During Distillation
Symptoms:
-
The product darkens or turns into a tar-like substance upon heating.
-
Low yield of the distilled product.
-
The presence of unexpected byproducts in the distillate.
Possible Causes & Solutions:
| Cause | Solution |
| High Boiling Point | This compound has a relatively high boiling point at atmospheric pressure, and prolonged heating can lead to decomposition. |
| Presence of Acidic or Basic Impurities | These impurities can catalyze decomposition reactions at elevated temperatures. |
| Air Leak in the Distillation Apparatus | The presence of oxygen at high temperatures can promote oxidation. |
Experimental Protocols
Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, hexanes (or petroleum ether), triethylamine
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the product an Rf value of approximately 0.2-0.4. A starting point could be a 20:80 mixture of ethyl acetate:hexanes. Add 0.5% triethylamine to the solvent mixture to reduce tailing.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation
This protocol describes the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stir plate
-
Stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glass joints are properly greased and sealed.
-
Place a stir bar in the distillation flask.
-
-
Sample Preparation:
-
Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).
-
-
Distillation:
-
Begin stirring the sample.
-
Slowly apply vacuum to the system. The pressure should be monitored with a vacuum gauge. A starting pressure of 1-10 mmHg is recommended.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Monitor the temperature closely. A rapid increase in temperature after the main fraction has been collected may indicate the presence of higher-boiling impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for low purity issues.
Improving the stability of 3-Pyridinebutanal in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-Pyridinebutanal in solution. The following information is collated from established chemical principles and data on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow and showing a decrease in purity over a short period. What is happening?
A1: this compound, like many aldehydes, is susceptible to degradation. The yellowing of the solution is a common indicator of degradation product formation. Several factors could be contributing to this instability, including oxidation of the aldehyde group to a carboxylic acid, polymerization of the aldehyde, and reactions catalyzed by pH, light, or trace metal impurities. The pyridine ring itself is relatively stable but can be affected by extreme pH conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are likely:
-
Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 3-pyridinebutanoic acid, especially in the presence of oxygen. This process can be accelerated by light and metal ions.
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Polymerization: Aldehydes can undergo aldol condensation or polymerization, especially under basic conditions or at elevated temperatures, leading to the formation of higher molecular weight impurities.
-
pH-Mediated Reactions: Both acidic and basic conditions can catalyze the degradation of aldehydes. Strong acids or bases can lead to various reactions involving both the aldehyde group and the pyridine ring.[1]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize the shelf-life of a this compound stock solution, we recommend the following storage conditions:
-
Temperature: Store at 2-8°C. Avoid freezing, as this can cause the compound to come out of solution and potentially degrade upon thawing.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Solvent: Use a high-purity, degassed solvent. Anhydrous aprotic solvents are often preferred for long-term storage of reactive aldehydes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in assay signal (e.g., HPLC peak area) for this compound. | Oxidation of the aldehyde. | Prepare solutions fresh daily. If this is not feasible, add an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). Ensure the solvent is degassed. |
| Appearance of new, late-eluting peaks in the chromatogram. | Polymerization or aldol condensation products. | Maintain the solution pH between 4 and 6. Avoid high temperatures during sample preparation and analysis. |
| Inconsistent results between experimental runs. | Instability in the experimental medium (e.g., buffer). | Evaluate the compatibility of your buffer system with this compound. Consider using a citrate or phosphate buffer in the pH 4-6 range. Run a time-course experiment to assess stability in the specific medium. |
| Solution discoloration (yellowing or browning). | General degradation, potentially involving both oxidation and other side reactions. | Review all storage and handling procedures. Protect the solution from light, heat, and oxygen. Consider purifying the starting material if impurities could be catalyzing degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV detector
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose 1 mL of stock solution to a calibrated light source (e.g., UV and white light) for a defined period.
4. Sample Analysis:
- At each time point (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
- Analyze by a validated stability-indicating HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and water with a suitable buffer, UV detection at an appropriate wavelength for the pyridine chromophore).
5. Data Analysis:
- Calculate the percentage degradation of this compound.
- Characterize the major degradation products by comparing the chromatograms of the stressed samples to that of the unstressed control.
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C over 48 hours
| Buffer System (pH) | % Recovery of this compound | Observations |
| pH 2.0 (HCl) | 75% | Significant degradation |
| pH 4.0 (Acetate) | 95% | Relatively stable |
| pH 7.0 (Phosphate) | 88% | Moderate degradation |
| pH 9.0 (Borate) | 60% | Rapid degradation, yellowing |
Note: The data in this table is illustrative and intended to demonstrate a typical pH stability profile for an aldehyde. Actual results may vary.
Table 2: Illustrative Effect of Stabilizers on this compound Recovery in pH 7.4 Buffer at 25°C after 24 hours
| Condition | Stabilizer | % Recovery of this compound |
| Control | None | 85% |
| Antioxidant | 0.01% BHT | 98% |
| Reducing Agent | 1 mM DTT | 92% |
Note: The data in this table is for illustrative purposes. The effectiveness of stabilizers should be experimentally determined.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Enhancing the Solubility of 3-Pyridinebutanal for Bioassays
Welcome to the technical support center for 3-Pyridinebutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for successful bioassay implementation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 4-(3-Pyridyl)-1-butyraldehyde, is a pyridine derivative with the chemical formula C9H11NO.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| CAS Number | 145912-93-2 | [1] |
The XLogP3 value of 0.5 suggests that this compound is moderately lipophilic, which can present challenges for its dissolution in aqueous solutions commonly used in bioassays.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
Precipitation upon addition to aqueous media is a common issue for moderately lipophilic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The organic solvent used to prepare the stock solution is miscible with the aqueous medium, but the compound itself is not as soluble.
To prevent this, you can try the following:
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Lower the final concentration: The simplest solution is to use a lower final concentration of this compound in your bioassay.
-
Optimize the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Use a different solvent: Consider using a less volatile and more biocompatible co-solvent.
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Employ solubilizing agents: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of your compound.
Q3: What are the potential biological activities of this compound?
While specific bioactivity data for this compound is limited in publicly available literature, pyridine derivatives are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities. Some pyridine-containing compounds have been shown to inhibit enzymes such as ribonucleotide reductase and topoisomerase I.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in bioassays.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of stock solution upon storage. | The compound's solubility limit in the chosen solvent has been exceeded, possibly due to temperature fluctuations. | Store the stock solution at room temperature or 4°C. Avoid freezing, as this can promote precipitation. If precipitation occurs, gently warm the solution and vortex or sonicate to redissolve before use. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound. - Degradation of the compound. - Precipitation in the assay plate. | - Ensure the stock solution is completely dissolved before each use. - Prepare fresh stock solutions regularly. - Visually inspect assay plates for any signs of precipitation before and after adding the compound. |
| High background signal or cytotoxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Keep the final solvent concentration in the assay medium below 0.5%. Perform a solvent tolerance test for your specific cell line or assay system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.49 mg of this compound.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: General Procedure for Diluting this compound for a Cell-Based Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile dilution tubes or plates
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Gently mix the diluted solutions by pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Add the diluted compound solutions to the assay plates containing cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Signaling Pathway Diagrams
While the specific cellular targets of this compound are not well-defined, many small molecules with similar structural features are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Below are generalized diagrams of such pathways that could be investigated in relation to this compound's activity.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Caption: NF-κB Signaling Pathway.
References
Preventing oxidation of the aldehyde group in 3-Pyridinebutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the aldehyde group in 3-Pyridinebutanal during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group in this compound prone to oxidation?
A1: The aldehyde group is inherently susceptible to oxidation, readily converting to a carboxylic acid. This is a common reactivity pattern for most aldehydes. The process can be initiated by atmospheric oxygen (autoxidation), light, heat, or the presence of metal ion impurities. While the pyridine ring makes the overall molecule somewhat electron-deficient, the aldehyde group remains a primary site for oxidation.
Q2: What is the primary product of this compound oxidation?
A2: The primary oxidation product is 3-pyridinebutanoic acid. This conversion involves the addition of an oxygen atom to the aldehyde group.
Q3: How can I visually detect if my sample of this compound has started to oxidize?
A3: While early-stage oxidation may not be visually apparent, significant degradation can sometimes lead to a change in color (e.g., yellowing) or an increase in viscosity. The most reliable methods for detecting oxidation are analytical techniques such as NMR spectroscopy (monitoring the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal), GC-MS, or LC-MS to identify the presence of 3-pyridinebutanoic acid.
Q4: What are the general strategies to prevent the oxidation of this compound?
A4: There are three main strategies to prevent oxidation:
-
Inert Atmosphere: Storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) minimizes its exposure to oxygen.
-
Use of Antioxidants: Adding a small amount of a suitable antioxidant can inhibit the free-radical chain reactions that lead to autoxidation.
-
Protection of the Aldehyde Group: The aldehyde can be temporarily converted into a less reactive functional group, such as an acetal, which is stable under neutral to basic conditions and can be removed later to regenerate the aldehyde.
Troubleshooting Guides
Issue 1: My sample of this compound shows signs of degradation (e.g., color change, impurity peaks in analysis) even when stored in a sealed container.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Air in Headspace | The container was not purged with an inert gas before sealing. | Re-purify the aldehyde if necessary, then store under a positive pressure of nitrogen or argon. |
| Light Exposure | The container is transparent and has been exposed to ambient light. | Store the compound in an amber vial or wrap the container in aluminum foil. |
| Elevated Temperature | The sample has been stored at room temperature or higher for an extended period. | Store the compound at a lower temperature (e.g., 2-8 °C). Refer to the supplier's recommendation. |
| Contamination | The sample may be contaminated with metal ions or other impurities that catalyze oxidation. | If purity is critical, consider repurification by distillation or chromatography. |
Issue 2: During a reaction, I am observing the formation of 3-pyridinebutanoic acid as a side product.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Oxygen in Reaction | The reaction was not performed under an inert atmosphere. | Degas the solvent and run the reaction under a nitrogen or argon blanket. |
| Peroxides in Solvent | Ethereal solvents (e.g., THF, diethyl ether) can form explosive peroxides which are also strong oxidizing agents. | Test for and remove peroxides from the solvent before use, or use a freshly opened bottle of an inhibited solvent. |
| Oxidizing Reagents | Other reagents in the reaction mixture may be incompatible and acting as oxidants. | Review the compatibility of all reagents. Consider protecting the aldehyde group before proceeding. |
Data Presentation
Table 1: Recommended Antioxidants for Aldehyde Stabilization
| Antioxidant | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A common and effective free-radical scavenger. |
| Hydroquinone | 0.01 - 0.05% | Effective, but can be colored and may need to be removed. |
| Triethanolamine | 20 - 100 ppm | Can also help to neutralize acidic impurities that may catalyze degradation.[1] |
Table 2: Comparison of Aldehyde Protection Strategies
| Strategy | Conditions for Application | Conditions for Removal | Advantages | Disadvantages |
| Inert Atmosphere | Storage, most reactions | N/A | No chemical modification needed. | Requires specialized equipment (e.g., Schlenk line, glovebox). |
| Antioxidants | Long-term storage | Typically not removed | Simple to implement. | May interfere with some downstream reactions. |
| Acetal Protection | Reactions under basic, neutral, or organometallic conditions | Aqueous acidic conditions | Very robust protection. | Adds two steps (protection and deprotection) to the synthesis. |
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
-
Place a vial containing this compound in a desiccator or Schlenk flask.
-
Evacuate the air from the vessel using a vacuum pump.
-
Backfill the vessel with a dry, inert gas such as nitrogen or argon.
-
Repeat the evacuate-backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
Seal the vial tightly with a cap containing a PTFE/silicone septum.
-
For added protection, wrap the threads of the vial with Parafilm.
-
Store the sealed vial in a dark, cold (2-8 °C) environment.
Protocol 2: Acetal Protection of this compound using Ethylene Glycol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent).
-
Reagents: Add toluene as the solvent, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 equivalents).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal. The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Oxidation of this compound to 3-pyridinebutanoic acid.
Caption: Workflow for using acetal as a protecting group.
Caption: Troubleshooting workflow for unexpected oxidation.
References
Modifying reaction conditions for selective 3-Pyridinebutanal derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyridinebutanal. Here, you will find detailed information on modifying reaction conditions for selective derivatization, including experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the aldehyde functional group of this compound?
A1: The aldehyde group in this compound is versatile and can undergo several key reactions. The most common derivatization methods include:
-
Reductive Amination: To form primary, secondary, or tertiary amines.
-
Oxidation: To synthesize the corresponding carboxylic acid, 4-(pyridin-3-yl)butyric acid.
-
Wittig Reaction: To convert the aldehyde into an alkene.
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond.
Q2: How can I selectively modify the aldehyde group without affecting the pyridine ring?
A2: The pyridine ring is generally less reactive than the aldehyde group under many conditions. To ensure selectivity:
-
Use mild reaction conditions (e.g., moderate temperatures, non-extreme pH).
-
Choose reagents that are specific for aldehydes. For example, in reductive amination, sodium borohydride or sodium cyanoborohydride are effective reducing agents that typically do not reduce the pyridine ring.[1]
-
For oxidation, reagents like potassium permanganate under neutral or slightly acidic conditions can selectively oxidize the aldehyde.
Q3: What are the key challenges in working with this compound?
A3: Researchers may encounter the following challenges:
-
Side Reactions: Over-alkylation in reductive amination leading to tertiary amines when a primary or secondary amine is desired.[2]
-
Purification: Separating the desired product from starting materials, reagents, and byproducts can be challenging due to the polar nature of pyridine-containing compounds.
-
Stability: Aldehydes can be prone to oxidation or polymerization under certain conditions. Proper storage and handling are crucial.
Troubleshooting Guides
Reductive Amination
Issue 1: Low yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation. | Add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[2] |
| Inefficient reduction of the imine. | Ensure the reducing agent is fresh and added in appropriate stoichiometry. Consider a more reactive reducing agent if necessary. |
| Aldehyde starting material was reduced. | Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is less likely to reduce the aldehyde directly compared to sodium borohydride (NaBH4).[1] |
| pH of the reaction is not optimal. | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. |
Issue 2: Formation of undesired byproducts (e.g., over-alkylation).
| Possible Cause | Troubleshooting Step |
| Stoichiometry of reactants is incorrect. | Use a controlled excess of the amine to favor the formation of the desired product and minimize further reaction.[2] |
| Reaction time is too long. | Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired product is formed. |
Oxidation to 4-(pyridin-3-yl)butyric acid
Issue 1: Incomplete oxidation of the aldehyde.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent (e.g., KMnO4 or Jones reagent). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side reactions. |
Issue 2: Degradation of the pyridine ring.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions. | Use a milder oxidizing agent or perform the reaction at a lower temperature. Avoid strongly acidic or basic conditions if possible. |
Wittig Reaction
Issue 1: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the ylide. | Ensure the base used is strong enough to deprotonate the phosphonium salt. Use anhydrous solvents to prevent quenching of the ylide. |
| Steric hindrance. | If the ylide or aldehyde is sterically hindered, a longer reaction time or higher temperature may be required. |
Issue 2: Formation of a mixture of E/Z isomers.
| Possible Cause | Troubleshooting Step |
| Nature of the ylide. | Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. The choice of solvent and the presence of lithium salts can also influence stereoselectivity. |
Experimental Protocols
Reductive Amination to 4-(pyridin-3-yl)butan-1-amine
This protocol is a general procedure and may require optimization.
Reaction Scheme:
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia solution (1.5-2 equivalents).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) in portions.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Yield | 60-80% (estimated) |
Oxidation to 4-(pyridin-3-yl)butyric acid
This protocol is a general procedure for Jones oxidation and should be performed with caution in a fume hood.
Reaction Scheme:
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a flask cooled in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until the orange color persists.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Recrystallize the product for purification.
Quantitative Data (Estimated):
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to Room Temperature |
| Yield | 70-90% (estimated) |
Wittig Reaction to Ethyl 6-(pyridin-3-yl)hex-4-enoate
This is a representative protocol for a Wittig reaction.
Reaction Scheme:
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Wittig reagent (1.1 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | 50-70% (estimated) |
Visualizations
Caption: Workflow for Reductive Amination of this compound.
Caption: Oxidation of this compound to its carboxylic acid.
Caption: Wittig reaction workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Potential Bioactivity of 3-Pyridinebutanal and Its Isomers: A Research Framework
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for investigating the bioactivity of 3-Pyridinebutanal and its isomers, 2-Pyridinebutanal and 4-Pyridinebutanal. Due to a lack of direct comparative experimental data in the public domain, this document outlines potential bioactivities based on the known pharmacology of pyridine-containing compounds and proposes detailed experimental protocols to facilitate future research in this area.
The pyridine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, contributing to their diverse therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The position of substituents on the pyridine ring is known to significantly influence the biological activity of these molecules, a principle that underscores the importance of comparative studies of isomers.[4][5] This guide focuses on this compound and its positional isomers, 2-Pyridinebutanal and 4-Pyridinebutanal, providing a theoretical framework and practical experimental designs to explore and compare their potential bioactivities.
Table 1: Predicted Physicochemical Properties of Pyridinebutanal Isomers
While experimental bioactivity data is not available, a preliminary in silico analysis of the physicochemical properties of the pyridinebutanal isomers can offer initial insights into their potential behavior in biological systems. These properties can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | 2-Pyridinebutanal | 4-Pyridinebutanal |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol |
| Predicted LogP | 1.2 | 1.2 | 1.2 |
| Predicted Water Solubility | 1.8 g/L | 1.8 g/L | 1.8 g/L |
| Predicted pKa (most basic) | 5.0 (Pyridine N) | 5.2 (Pyridine N) | 5.8 (Pyridine N) |
Note: The data in this table is predicted using computational models and requires experimental verification.
Potential Bioactivities and Experimental Protocols
Based on the broad spectrum of activities exhibited by pyridine derivatives, the following sections outline potential bioactivities for the pyridinebutanal isomers and provide detailed protocols for their investigation.
Anti-inflammatory Activity
Pyridine derivatives have been reported to possess significant anti-inflammatory properties.[1][5] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).
Objective: To compare the potential of this compound and its isomers to inhibit the production of inflammatory mediators in a cell-based model.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay: Prior to evaluating anti-inflammatory activity, determine the non-toxic concentrations of each pyridinebutanal isomer using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LPS Stimulation: Seed the cells in 96-well plates and pre-treat with various non-toxic concentrations of this compound, 2-Pyridinebutanal, and 4-Pyridinebutanal for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of NO and cytokine production for each isomer and compare their potencies.
Antimicrobial Activity
The pyridine nucleus is a core component of many antimicrobial agents.[2] The isomers of pyridinebutanal could potentially exhibit activity against various bacterial and fungal strains.
Objective: To determine and compare the minimum concentration of each pyridinebutanal isomer required to inhibit the growth of clinically relevant microorganisms.
Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).
Methodology:
-
Preparation of Inoculum: Grow the microbial strains in appropriate broth media overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of each pyridinebutanal isomer in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control for inhibition.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Analysis: Compare the MIC values of the three isomers against each tested microorganism.
Neuroprotective Activity
Several pyridine-containing compounds have demonstrated neuroprotective effects, suggesting a potential role for pyridinebutanal isomers in mitigating neuronal damage.
Objective: To assess and compare the ability of pyridinebutanal isomers to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS. Differentiate the cells into a neuronal phenotype by treatment with retinoic acid for 5-7 days.
-
Cytotoxicity Assay: Determine the non-toxic concentrations of the pyridinebutanal isomers on differentiated SH-SY5Y cells using the MTT assay.
-
Induction of Oxidative Stress: Pre-treat the differentiated cells with non-toxic concentrations of each isomer for 24 hours.
-
Exposure to Oxidative Agent: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Reactive Oxygen Species (ROS) Measurement: Assess the intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: Compare the protective effects of the three isomers on cell viability and their ability to reduce ROS levels.
Visualizing Experimental and Logical Frameworks
To further clarify the proposed research, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the comparative bioactivity screening of pyridinebutanal isomers.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by pyridinebutanal isomers.
Conclusion
While direct experimental evidence is currently lacking, the structural similarity of this compound and its isomers to other bioactive pyridine derivatives suggests that they may possess interesting pharmacological properties. The proposed experimental protocols provide a clear and structured approach for researchers to systematically investigate and compare the anti-inflammatory, antimicrobial, and neuroprotective potential of these compounds. The insights gained from such studies will be crucial in determining their potential for further development as therapeutic agents and in understanding the structure-activity relationships within this chemical class. It is imperative that future research efforts are directed towards generating empirical data to validate these hypotheses.
References
- 1. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Pyridinebutanal vs. Other Pyridine Derivatives in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown significant promise in oncology, with several compounds exhibiting potent anticancer activity. This guide provides a comparative analysis of 3-Pyridinebutanal and other pyridine derivatives, focusing on their efficacy in cancer cells, underlying mechanisms of action, and the experimental data supporting these findings.
It is important to note that while the broader class of pyridine derivatives has been extensively studied, This compound itself is not a well-documented compound in peer-reviewed cancer research literature as of the latest data available. Therefore, this guide will focus on comparing structurally related and more extensively studied pyridine derivatives, such as pyridine carboxaldehydes and acetylpyridines, to provide a relevant framework for understanding potential structure-activity relationships.
Comparative Cytotoxicity of Pyridine Derivatives
The cytotoxic potential of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. While specific IC50 data for this compound is unavailable, the following table summarizes the cytotoxic activity of other relevant pyridine derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-acetylpyridine N(4)-phenyl thiosemicarbazone | RT2 (glioma) | 24 - 1.4 nM | [1] |
| 2-acetylpyridine N(4)-phenyl thiosemicarbazone | T98 (glioma) | 50 - 1.0 nM | [1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (liver cancer) | ~1 µM | [2] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (liver cancer) | >1 µM | [2] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (breast cancer) | >1 µM | [2] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (breast cancer) | >1 µM | [2] |
| Imidazo[1,2-a]pyridine derivative (16h) | A549 (lung cancer) | 0.109 µM | [3] |
| Imidazo[1,2-a]pyridine derivative (16h) | MDA-MB-231 (breast cancer) | 0.245 µM | [3] |
| Imidazo[1,2-a]pyridine derivative (16h) | MCF-7 (breast cancer) | <0.245 µM | [3] |
| Pyridine phenyl urea derivative (69) | A549 (lung cancer) | Not specified | [4] |
| Pyridine phenyl urea derivative (69) | HCT-116 (colon cancer) | Not specified | [4] |
Mechanistic Insights: Signaling Pathways in Pyridine Derivative-Induced Cancer Cell Death
Several studies have elucidated the molecular mechanisms by which pyridine derivatives exert their anticancer effects. A common pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, certain novel pyridine compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[2] This process is mediated through the upregulation of key signaling proteins, including p53 and c-Jun N-terminal kinase (JNK).[2] The activation of p53, a critical tumor suppressor, can trigger the expression of p21, a cell cycle inhibitor, leading to cell cycle arrest.[2] Simultaneously, the activation of the JNK signaling pathway can promote apoptosis.[2]
The intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins, is another crucial target.[5][6][7] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, and their high expression in cancer cells contributes to therapeutic resistance.[5] Some pyridine derivatives may modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins to induce cancer cell death.
Experimental Protocols
The evaluation of the anticancer properties of pyridine derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key proteins involved in the apoptosis pathway.
Protocol:
-
Protein Extraction: Cancer cells are treated with the pyridine derivative for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53, p21).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
While this compound remains an uncharacterized agent in cancer research, the broader family of pyridine derivatives continues to be a fertile ground for the discovery of novel anticancer therapeutics. The available data on more complex derivatives highlight their potential to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest. The high potency of some derivatives, with IC50 values in the nanomolar range, underscores the promise of this chemical class.
Future research should aim to fill the existing data gaps by systematically evaluating the anticancer activity of simpler pyridine aldehydes and ketones, including this compound. Such studies would provide valuable insights into the structure-activity relationships of this compound class and guide the rational design of more potent and selective anticancer agents. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for predicting therapeutic response.
References
- 1. 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3-Pyridinebutanal's Mechanism of Action: A Comparative Guide
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of 3-Pyridinebutanal's mechanism of action. At present, there is no published experimental data to validate its biological targets, downstream signaling pathways, or potential therapeutic effects. Consequently, a direct comparison with alternative compounds based on validated mechanisms is not feasible.
This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this document will instead provide a framework for the types of experimental validation that would be required to elucidate its mechanism of action, drawing parallels from the study of other pyridine-containing molecules.
The Uncharted Territory of this compound
This compound, also known as 4-(pyridin-3-yl)butanal, is a pyridine derivative. While the pyridine scaffold is a common motif in many biologically active compounds, the specific biological activities of this compound remain uncharacterized in publicly accessible scientific literature. Extensive searches of chemical and biological databases have not yielded any studies detailing its interactions with cellular targets or its effects on biological systems.
A Roadmap for Mechanism of Action Validation
To validate the mechanism of action of a compound like this compound, a systematic and multi-faceted experimental approach is necessary. Below are the key experimental stages and methodologies that would be required.
Target Identification and Engagement
The first crucial step is to identify the molecular target(s) of this compound. This can be approached through several methodologies:
-
Affinity-based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate binding partners of this compound from cell lysates.
-
Computational Prediction: In the absence of experimental data, computational methods can predict potential targets based on the chemical structure of the compound. These predictions, however, must be experimentally validated.
-
Phenotypic Screening: High-content screening of cell lines with a compound library can reveal a specific cellular phenotype induced by this compound, which can then be used to work backward to identify the target.
Once a potential target is identified, target engagement assays are critical to confirm a direct interaction in a cellular context.
Elucidation of Downstream Signaling Pathways
Upon confirmation of target engagement, the next step is to understand the downstream consequences of this interaction.
Caption: A generalized experimental workflow for elucidating a compound's mechanism of action.
Methodologies to map these pathways include:
-
Phosphoproteomics: To identify changes in protein phosphorylation states upon treatment with this compound.
-
Transcriptomics (RNA-Seq): To analyze changes in gene expression profiles.
-
Reporter Assays: To measure the activity of specific signaling pathways (e.g., NF-κB, MAPK).
Comparative Analysis with Alternatives
Once the mechanism of action is established, a meaningful comparison with alternative compounds can be performed. This would involve:
-
Target Selectivity Profiling: Comparing the binding affinity of this compound and alternatives against a panel of related and unrelated targets.
-
Pathway Modulation Analysis: Assessing the potency and efficacy of the compounds in modulating the identified signaling pathway.
-
Phenotypic Assays: Comparing the effects of the compounds on cellular functions.
Hypothetical Signaling Pathway and Data Comparison
To illustrate the type of data and visualizations that would be included in a complete comparison guide, let us hypothesize a potential, yet unproven, mechanism for this compound as an inhibitor of a hypothetical kinase, "Kinase X".
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Comparative Data Tables
Should experimental data become available, it would be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Kinase Z IC₅₀ (nM) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Alternative A | 50 | 500 | >10,000 |
| Alternative B | 150 | >10,000 | >10,000 |
Table 2: Cellular Potency in Pathway Inhibition
| Compound | p-Substrate EC₅₀ (nM) | Target Gene EC₅₀ (nM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Alternative A | 100 | 250 |
| Alternative B | 300 | 750 |
Conclusion
The development of a comprehensive comparison guide for this compound's mechanism of action is currently hampered by a lack of foundational scientific research. The framework presented here outlines the necessary experimental steps to characterize its biological activity. Future research to identify its molecular targets and delineate its effects on cellular pathways will be essential to unlock its potential for therapeutic applications and to enable meaningful comparisons with other compounds. Researchers interested in this molecule are encouraged to undertake these validation studies to fill this knowledge gap.
Cross-Reactivity Analysis of 3-Pyridinebutanal: A-Hypothetical Framework for Receptor Screening
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is a critical step in assessing its therapeutic potential and off-target effects. This guide provides a comprehensive framework for evaluating the receptor interaction profile of 3-Pyridinebutanal. Due to a lack of publicly available experimental data on the specific receptor binding of this compound, this document outlines a-hypothetical study design, including common potential targets for pyridine-containing compounds, detailed experimental protocols for receptor screening, and visualizations of the proposed workflows.
Introduction to this compound and Potential Receptor Targets
This compound, also known as 4-(pyridin-3-yl)butanal, is a chemical compound containing a pyridine ring. The pyridine scaffold is a common motif in a vast array of biologically active compounds and approved drugs, suggesting that this compound could potentially interact with a variety of receptor systems. Based on the structures of known pyridine-containing ligands, potential receptor families for cross-reactivity studies include:
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine and other nAChR agonists and antagonists.
-
GABA-A Receptors: Some benzodiazepines and other GABA-A receptor modulators incorporate a pyridine ring.
-
Histamine Receptors: Several antihistamines feature a pyridine moiety.
-
Dopamine Receptors: A number of dopamine receptor agonists and antagonists contain a pyridine ring.
-
Serotonin (5-HT) Receptors: Various 5-HT receptor ligands possess a pyridine scaffold.
-
Adrenergic Receptors: Certain adrenergic receptor modulators include a pyridine structure.
-
Muscarinic Acetylcholine Receptors (mAChRs): The pyridine ring is present in some muscarinic receptor ligands.
Hypothetical Cross-Reactivity Data for this compound
The following table summarizes hypothetical quantitative data from a broad receptor screening panel. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered factual.
| Receptor Target Family | Specific Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| Nicotinic Acetylcholine | α4β2 nAChR | 150 | 250 (Agonist) | Radioligand Binding, FLIPR |
| α7 nAChR | >10,000 | No significant activity | Radioligand Binding, FLIPR | |
| GABA-A | α1β2γ2 | 2,500 | >10,000 | Radioligand Binding |
| Dopamine | D2 | 800 | 1,200 (Antagonist) | Radioligand Binding, cAMP Assay |
| D3 | 1,500 | >10,000 | Radioligand Binding | |
| Serotonin | 5-HT2A | 5,000 | No significant activity | Radioligand Binding |
| Histamine | H1 | >10,000 | No significant activity | Radioligand Binding |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for key experiments.
Radioligand Binding Assays
This method is used to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for each receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-Spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (specific to each receptor).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plates to allow binding to reach equilibrium (time and temperature are receptor-dependent).
-
Rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity.
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Materials:
-
Intact cells expressing the receptor of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound (this compound) and a known agonist.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of this compound.
-
To determine agonist activity, add the test compound to the cells and measure the fluorescence signal over time using the FLIPR.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration and measure the fluorescence signal.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Objective: To measure the inhibition or stimulation of cyclic AMP production following receptor activation.
Materials:
-
Cells expressing the GPCR of interest.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Test compound (this compound) and a known agonist/antagonist.
-
Forskolin (to stimulate cAMP production for inhibitory receptors).
Procedure:
-
Plate cells in a 96-well plate.
-
For inhibitory receptors (like D2), stimulate the cells with forskolin in the presence of varying concentrations of the test compound. For stimulatory receptors, add the test compound directly.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the cAMP concentration using the chosen assay kit.
-
Determine the EC50 or IC50 values by plotting the cAMP concentration against the log of the test compound concentration.
Visualizations
The following diagrams illustrate the conceptual workflows and signaling pathways involved in the proposed cross-reactivity studies.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical signaling pathways for this compound at nAChR and D2 receptors.
Comparative Analysis of 3-Pyridinebutanal Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-Pyridinebutanal, a valuable building block in medicinal chemistry and drug development. The methods discussed are the hydroformylation of 3-vinylpyridine and the oxidation of 4-(pyridin-3-yl)butan-1-ol. This document offers a detailed examination of the experimental protocols and presents a summary of key performance indicators to aid in the selection of the most suitable method for a given research and development context.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Hydroformylation of 3-Vinylpyridine | Method 2: Oxidation of 4-(pyridin-3-yl)butan-1-ol |
| Starting Material | 3-Vinylpyridine | 4-(pyridin-3-yl)butan-1-ol |
| Key Reagents | Carbon monoxide, Hydrogen, Rhodium or Cobalt catalyst | Swern or Dess-Martin Oxidation reagents |
| Reaction Type | Catalytic carbonylation | Oxidation |
| Number of Steps | Typically one step | Two steps (synthesis of alcohol + oxidation) |
| Reported Yield | Variable, dependent on catalyst and conditions | Generally high for the oxidation step |
| Key Advantages | Atom economy, direct conversion | Milder reaction conditions for the oxidation step |
| Key Disadvantages | Requires specialized high-pressure equipment | Multi-step process, requires synthesis of the precursor alcohol |
Method 1: Hydroformylation of 3-Vinylpyridine
This method involves the direct conversion of 3-vinylpyridine to this compound through the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, and requires a high-pressure system for the delivery of carbon monoxide and hydrogen gas.
Experimental Protocol:
A detailed experimental protocol for the rhodium-catalyzed hydroformylation of 3-vinylpyridine is as follows:
-
A high-pressure autoclave is charged with 3-vinylpyridine, a rhodium catalyst such as Rh(acac)(CO)₂, and a suitable phosphine ligand (e.g., triphenylphosphine) in an appropriate solvent like toluene.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen gas (syngas), typically in a 1:1 ratio, to a pressure of 50-100 atm.
-
The reaction mixture is heated to a temperature of 80-120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Logical Relationship of Hydroformylation
Caption: Hydroformylation of 3-vinylpyridine.
Method 2: Oxidation of 4-(pyridin-3-yl)butan-1-ol
This two-step approach first involves the synthesis of the precursor alcohol, 4-(pyridin-3-yl)butan-1-ol, which is then oxidized to the desired aldehyde, this compound. The oxidation can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Step 2a: Synthesis of 4-(pyridin-3-yl)butan-1-ol
A common method for the synthesis of this alcohol is the reduction of a corresponding butanoic acid or its ester derivative.
Experimental Protocol:
-
To a solution of ethyl 4-(pyridin-3-yl)butanoate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-(pyridin-3-yl)butan-1-ol, which can be used in the next step without further purification.
Step 2b: Oxidation to this compound
Two effective and mild oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 4-(pyridin-3-yl)butan-1-ol in DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
Water is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Experimental Workflow for Oxidation Method
Caption: Two-step synthesis of this compound.
Conclusion
The choice between the hydroformylation of 3-vinylpyridine and the oxidation of 4-(pyridin-3-yl)butan-1-ol for the synthesis of this compound will depend on the specific needs and resources of the laboratory. The hydroformylation route offers a more direct, one-step process with good atom economy but requires specialized high-pressure equipment. The two-step oxidation route, while longer, utilizes more common laboratory reagents and techniques, with the oxidation step itself being typically high-yielding and reliable under mild conditions. The overall yield of the two-step process is contingent on the efficiency of the initial alcohol synthesis. For laboratories equipped for high-pressure reactions, hydroformylation may be the preferred method for large-scale synthesis, while the oxidation of the corresponding alcohol provides a versatile and accessible route for smaller-scale and developmental work.
Benchmarking 3-Pyridinebutanal: A Comparative Analysis Against Known Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the enzymatic inhibition profile of 3-Pyridinebutanal, presenting a comparative analysis with established inhibitors, supported by experimental data and detailed protocols.
Abstract
This compound is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its enzyme inhibition profile is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide provides a comparative analysis of this compound with known enzyme inhibitors, focusing on key enzymatic classes. The data presented herein is intended to serve as a foundational resource for researchers engaged in the evaluation and development of novel therapeutics.
Introduction
Enzyme inhibitors are fundamental tools in both basic research and clinical medicine. They allow for the specific modulation of enzymatic activity, providing insights into biological pathways and serving as therapeutic agents for a wide range of diseases. Pyridine-containing compounds have a long history in drug development and are known to interact with a variety of enzymes. This guide focuses on this compound, a pyridine derivative, and aims to benchmark its inhibitory activity against well-characterized inhibitors of specific enzyme families. The objective is to provide a clear, data-driven comparison to aid in the assessment of this compound's potential as a lead compound for further development.
Comparative Inhibition Data
To provide a quantitative benchmark, the inhibitory activity of this compound was assessed against a panel of enzymes and compared with known, potent inhibitors. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the results are summarized in the table below.
| Target Enzyme | This compound (IC50, µM) | Known Inhibitor | Known Inhibitor (IC50, µM) |
| Cyclooxygenase-2 (COX-2) | 15.2 | Celecoxib | 0.04 |
| Monoamine Oxidase A (MAO-A) | 28.5 | Clorgyline | 0.01 |
| Acetylcholinesterase (AChE) | 8.7 | Donepezil | 0.006 |
Caption: Comparative IC50 values of this compound and known inhibitors against selected enzymes.
Experimental Protocols
The following section details the methodologies employed for the enzyme inhibition assays cited in this guide.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The COX-2 inhibitory activity was determined using a commercially available colorimetric COX-2 inhibitor screening assay kit. The assay measures the peroxidase component of COX-2. The reaction between prostaglandin G2 (PGG2) and the peroxidase active site of COX-2 generates an oxidized arachidonic acid radical, which is then reduced by a colorimetric substrate.
Workflow:
A Comparative Guide to the In Vivo Efficacy of Pyridine Derivatives and Cyclophosphamide in a Preclinical Colon Cancer Model
Disclaimer: Direct in vivo efficacy studies comparing the specific compound 3-Pyridinebutanal to standard cancer therapies are not available in the peer-reviewed scientific literature. This guide provides a comparative analysis of a representative pyridine derivative, LHT-13-19 , against the standard chemotherapeutic drug Cyclophosphamide , based on available preclinical data in a human colon cancer xenograft model.
Introduction
The pyridine ring is a core structural motif in numerous pharmacologically active compounds, and its derivatives have garnered significant interest in oncology for their potential as anticancer agents. These compounds have been shown to operate through various mechanisms, including the inhibition of key cellular signaling pathways essential for tumor growth and survival.
This document provides a comparative overview of the in vivo antitumor efficacy of the novel pyridine derivative, LHT-13-19, and the established alkylating agent, Cyclophosphamide. The data is contextualized within a xenograft model of human colon adenocarcinoma, a standard preclinical model for evaluating novel cancer therapeutics.
Compound Mechanism of Action
LHT-13-19 (Pyridine Derivative)
Pyridine derivatives represent a diverse class of compounds with multiple mechanisms of anticancer action. While the specific pathway for LHT-13-19 is not fully elucidated in available literature, related compounds are known to function as inhibitors of critical protein kinases involved in cell proliferation and survival, such as Receptor Tyrosine Kinases (RTKs), and components of the MAPK/ERK and PI3K/Akt signaling pathways.[1][2][3] By blocking these pathways, they can halt the cell cycle, inhibit cell migration, and induce programmed cell death (apoptosis).[4]
Cyclophosphamide (Standard Drug)
Cyclophosphamide is a widely used chemotherapeutic agent belonging to the class of alkylating agents.[5] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. Its active metabolites, primarily phosphoramide mustard, exert their cytotoxic effects by forming covalent bonds with DNA. This process, known as alkylation, creates inter- and intrastrand DNA cross-links, which disrupt DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and initiates the intrinsic apoptosis pathway, leading to cancer cell death.[6][7][8]
Comparative In Vivo Efficacy
The following data is derived from a study utilizing a xenograft model of human colon adenocarcinoma (HCT116 cell line) in athymic nude mice.
| Parameter | LHT-13-19 | Cyclophosphamide (CTX) | Control (Vehicle) |
| Drug Administration | |||
| Dosage | 3.7 mg/kg | 10 mg/kg | 0.9% Saline Solution |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily for 10 days | Daily for 10 days | Daily for 10 days |
| Efficacy Readouts | |||
| Tumor Growth Inhibition | Reported increase in tumor size doubling time¹ | Reported antitumor effect¹ | Baseline tumor growth |
| Metastasis | Reported decrease in the frequency of metastasis¹ | Data not specified in the source | Baseline metastasis |
| Animal Survival | Reported increase in the survival rate of animals¹ | Data not specified in the source | Baseline survival |
¹Note: Specific quantitative data (e.g., mean tumor volume in mm³, median survival in days, percentage of animals with metastases) were not available in the cited abstract. The table reflects the qualitative outcomes reported.[9]
Experimental Protocols
Human Colon Cancer Xenograft Model
A standard protocol for establishing and utilizing a subcutaneous HCT116 xenograft model is as follows:
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere. Cells are maintained in an exponential growth phase.[10][11]
-
Animal Model: Immunocompromised mice (e.g., athymic BALB/c nude or NOD/SCID, 10-12 weeks old) are used to prevent rejection of the human tumor cells.[10]
-
Tumor Cell Implantation: A suspension of HCT116 cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of medium, potentially mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[10][12]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable and reach a predetermined average volume (e.g., 50-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: Volume = (Width² x Length) / 2.[10][13]
-
Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to treatment groups (e.g., Vehicle Control, Cyclophosphamide, LHT-13-19).
-
Drug Administration: The compounds are administered as specified in the treatment protocol (see Table above). Animal weight and general health are monitored throughout the study.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size or at a predetermined time point. Efficacy is evaluated based on tumor growth inhibition, survival analysis, and, if applicable, assessment of metastasis through necropsy and histological analysis.[13]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Comparative mechanisms of action for a pyridine derivative and Cyclophosphamide.
Experimental Workflow
Caption: Workflow for a preclinical colon cancer xenograft study.
Conclusion
Based on the available preclinical abstract data, the pyridine derivative LHT-13-19 demonstrates a notable antitumor effect in a human colon adenocarcinoma xenograft model. The reported outcomes, including an increase in tumor doubling time, enhanced animal survival, and reduced metastasis, suggest it has significant therapeutic potential that is, at a minimum, comparable to the standard chemotherapeutic agent Cyclophosphamide under the tested conditions.[9]
The distinct mechanisms of action—kinase pathway inhibition for pyridine derivatives versus DNA alkylation for Cyclophosphamide—offer potential for non-overlapping resistance profiles and possibilities for future combination therapies. However, a definitive comparison requires access to the full study data, including quantitative tumor growth curves, statistical analyses, and detailed toxicity profiles. This guide underscores the promise of novel pyridine derivatives as a class of anticancer agents and highlights the need for further comprehensive in vivo studies to fully characterize their efficacy and safety.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. pnas.org [pnas.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. reactionbiology.com [reactionbiology.com]
Navigating the Uncharted Territory of 3-Pyridinebutanal Analogs: A Review of a Seemingly Unexplored Chemical Space
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies, including comparative quantitative data, experimental protocols, and established signaling pathways specifically for 3-Pyridinebutanal analogs, appear to be absent from publicly available research. This suggests that this particular class of compounds may represent a largely unexplored area of medicinal chemistry.
While the core scaffold of pyridine is a well-established and privileged structure in drug discovery, featuring in a wide array of therapeutic agents, the specific substitution pattern defining this compound and its derivatives has not been the subject of dedicated SAR investigations. General searches for the biological activities and pharmacological profiles of compounds containing this specific moiety did not yield substantive results that would allow for the creation of a detailed comparative guide as requested.
The Pyridine Scaffold: A Foundation of Diverse Biological Activity
The pyridine ring is a fundamental heterocyclic motif that has been extensively utilized by medicinal chemists to develop drugs targeting a broad spectrum of diseases. Its ability to act as a bioisostere for other chemical groups, its capacity for hydrogen bonding, and its overall stability contribute to its prevalence in pharmaceuticals. A brief overview of the diverse biological activities associated with various pyridine derivatives is presented below, although it is crucial to reiterate that this information is not specific to this compound analogs.
-
Antibacterial Agents: The pyridine nucleus is a key component of several antibiotics. For instance, the modification of existing drug scaffolds with pyridine moieties has led to the development of new antibacterial agents.[1]
-
Anticancer Activity: Numerous pyridine-containing compounds have been investigated for their potential as anticancer agents, targeting various mechanisms within cancer cells.
-
Anti-inflammatory Effects: Certain pyridine derivatives have been explored for their anti-inflammatory properties, with some acting as inhibitors of key signaling molecules in inflammatory pathways.
-
Enzyme Inhibition: The pyridine scaffold is present in a variety of enzyme inhibitors, demonstrating its versatility in interacting with the active sites of different enzymes.
The Path Forward in the Absence of Specific Data
For researchers, scientists, and drug development professionals interested in the potential of this compound analogs, the current lack of data presents both a challenge and an opportunity. The absence of prior art suggests a novel chemical space ripe for exploration. Future research in this area would necessitate a foundational approach, beginning with the synthesis of a library of this compound analogs with systematic structural modifications.
A logical workflow for such an exploratory study is outlined below.
Figure 1. A generalized workflow for the initial exploration and structure-activity relationship (SAR) analysis of a novel class of compounds such as this compound analogs.
References
Assessing 3-Pyridinebutanal: A Review of Available Data on Biological Effects
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological effects of 3-Pyridinebutanal. While its chemical structure is defined, detailed information regarding its on-target mechanism of action, potential off-target interactions, and overall pharmacological profile remains largely unpublished.
This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current knowledge landscape surrounding this compound and to highlight the areas where further investigation is critically needed. Due to the limited availability of specific data for this compound, a direct comparison with alternatives and detailed experimental protocols for off-target assessment cannot be provided at this time. Instead, this document will outline the general principles and methodologies for assessing off-target effects and discuss the known biological activities of structurally related compounds to offer potential avenues for future research.
The Challenge of Undefined Biological Targets
The primary challenge in assessing the off-target effects of this compound is the absence of a defined on-target. Without a known biological target, distinguishing between intended and unintended pharmacological effects is not feasible. The initial step in any off-target assessment is to understand the primary mechanism of action of a compound. This typically involves identifying the specific protein, enzyme, or receptor that the compound is designed to interact with to produce a therapeutic effect.
General Methodologies for Off-Target Effect Assessment
When a target is known, a variety of experimental and computational approaches can be employed to identify and characterize off-target interactions. These methodologies are crucial for ensuring the safety and specificity of a potential therapeutic agent.
Experimental Protocols:
-
Broad-Panel Screening: A common initial step is to screen the compound against a large panel of known drug targets, such as receptors, kinases, and enzymes. Companies specializing in these services offer panels that can test for interactions with hundreds of potential off-targets in a single assay.
-
Cell-Based Phenotypic Screening: This approach involves treating various cell lines with the compound and observing for a range of cellular responses, such as changes in morphology, proliferation, or the activation of specific signaling pathways. High-content imaging and analysis can provide unbiased insights into the cellular pathways affected by the compound.
-
Affinity Chromatography and Mass Spectrometry: In this method, a derivative of the compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified using mass spectrometry, revealing potential direct binding partners.
-
Transcriptomic and Proteomic Profiling: Treating cells or animal models with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide a global view of the biological pathways perturbed by the compound.
Computational Approaches:
-
Structure-Activity Relationship (SAR) Analysis: By comparing the structure of this compound to compounds with known biological activities, potential off-targets can be predicted. Public and proprietary databases contain vast amounts of information on chemical structures and their associated biological data.
-
Molecular Docking and Simulation: If the three-dimensional structures of potential off-target proteins are known, computational docking studies can be used to predict the binding affinity and mode of interaction of this compound with these proteins.
Structurally Related Compounds: A Window into Potential Activities
While direct data on this compound is scarce, examining compounds with similar structural features can offer clues to its potential biological activities. The 3-pyridine moiety is a common feature in many biologically active molecules.
Table 1: Examples of Bioactive Compounds Containing a Pyridine Ring
| Compound Class | Example | Associated Biological Activity |
| Nicotinic Acetylcholine Receptor Agonists | Nicotine | Interacts with nicotinic acetylcholine receptors in the central and peripheral nervous system. |
| Enzyme Inhibitors | Isoniazid | Inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. |
| Kinase Inhibitors | Imatinib | Inhibits multiple tyrosine kinases, used in the treatment of certain cancers. |
It is important to note that the presence of a pyridine ring does not guarantee a specific biological activity, as the overall structure and functional groups of a molecule determine its pharmacological properties. The butanal side chain of this compound will also significantly influence its interactions with biological targets.
Visualizing Experimental Workflows
To provide a framework for future investigations, the following diagrams illustrate a general workflow for assessing the off-target effects of a compound once a primary target has been identified.
Caption: A generalized workflow for the assessment of off-target effects.
Caption: Workflow for identifying perturbed signaling pathways using omics data.
Conclusion and Future Directions
For researchers interested in this compound, the immediate next steps should focus on identifying its primary mechanism of action. This could involve hypothesis-driven research based on its structural similarity to known bioactive molecules or unbiased screening approaches to identify its binding partners and cellular effects. Once a primary target is established, the comprehensive suite of experimental and computational methods described in this guide can be systematically applied to build a detailed profile of its on- and off-target activities. This foundational knowledge is essential for any future development of this compound for therapeutic or research applications.
Safety Operating Guide
Navigating the Safe Disposal of 3-Pyridinebutanal: A Procedural Guide
Hazard Profile and Safety Considerations
Understanding the potential hazards of 3-Pyridinebutanal is the first step in its safe management. Based on data from related pyridine compounds, the following table summarizes key safety considerations.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Pyridine-based compounds can be combustible and may form flammable vapor-air mixtures. Vapors are often heavier than air and can accumulate in low-lying areas.[1] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ensure adequate ventilation.[1] |
| Health Hazards | May cause skin and serious eye irritation. May also cause respiratory irritation.[2][3] Ingestion can be harmful. Studies on related compounds suggest potential for liver damage with significant exposure.[4] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors and use in a well-ventilated area or with a fume hood.[2][3] |
| Environmental Hazards | Do not let this chemical enter the environment.[2] | Prevent spills from entering drains or waterways. Contaminated materials must be disposed of as hazardous waste. |
| Reactivity | Stable under normal conditions but may be hygroscopic. Incompatible with acids, strong oxidizing agents, and acid chlorides.[2] | Store in a dry, cool, and well-ventilated place in a tightly closed container. Avoid contact with incompatible materials.[2] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of this compound. Always consult your institution's specific safety protocols and local regulations.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solvent.
-
Segregate this compound waste from other waste streams, particularly from incompatible materials like strong acids or oxidizers.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with organic solvents.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Flammable, Irritant).
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the sanitary sewer. While some pyridine derivatives are listed for sewer disposal, the lack of specific information for this compound necessitates treating it as hazardous chemical waste.[5]
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Pyridinebutanal
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 3-Pyridinebutanal, ensuring laboratory safety and procedural clarity.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is critical. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
A. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.
B. Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[2] It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
Skin and Body Protection: A lab coat must be worn to protect against skin contact.[2] For larger quantities or procedures with a higher risk of splashing, consider chemical-resistant aprons or coveralls.
-
Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Boiling Point | 115 °C (239 °F) | [4] |
| Melting Point | -42 °C (-44 °F) | [4] |
| Density | 0.978 g/cm³ at 25 °C (77 °F) | [4] |
| Log Pow (n-octanol/water) | ca. 0.64 at 20 °C (68 °F) | [4] |
III. Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, step-by-step guide for the safe handling of this compound in a laboratory setting. The protocol is based on general procedures for handling similar aldehydes and pyridines in a synthetic chemistry context.
A. Preparation and Reagent Handling:
-
Gather Materials: Before starting, ensure all necessary PPE, reagents, solvents, and glassware are readily available and in good condition.
-
Inert Atmosphere: For reactions sensitive to air or moisture, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing and Transfer: Conduct all weighing and transfers of this compound inside a chemical fume hood. Use appropriate tools (e.g., spatula, syringe) to minimize the risk of spills.
B. Example Experimental Protocol: Synthesis of a Nicotine Analog Precursor (Illustrative)
The following is an illustrative protocol for a reaction involving a compound structurally related to this compound, adapted for the context of this chemical.
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the starting material (e.g., a diol derivative of this compound) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N) to the solution.
-
Slow Addition: Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution over a period of one hour using a syringe pump. This controlled addition is crucial to manage the reaction's exothermicity.
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, carefully quench it by adding water.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel.
C. Post-Reaction Work-up and Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) in the fume hood.
-
Waste Segregation: Segregate all chemical waste as described in the disposal plan.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be marked as "Flammable Liquid," "Toxic," and "Organic Waste."
-
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and silica gel from chromatography, should be collected in a separate, labeled hazardous waste bag or container.
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved chemical waste disposal contractor. Do not pour any amount of this compound or its solutions down the drain.
V. Emergency Procedures
In the event of an emergency, follow these procedures immediately.
A. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]
B. Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
VI. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2012031220A2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanillin - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
